Colchifoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74515-40-5 |
|---|---|
Molecular Formula |
C22H25NO7 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-hydroxy-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |
InChI |
InChI=1S/C22H25NO7/c1-27-17-8-6-13-14(10-16(17)25)15(23-19(26)11-24)7-5-12-9-18(28-2)21(29-3)22(30-4)20(12)13/h6,8-10,15,24H,5,7,11H2,1-4H3,(H,23,26) |
InChI Key |
DIELAJDYLJKYSH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CO |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CO |
Other CAS No. |
74515-40-5 |
Synonyms |
colchifoline |
Origin of Product |
United States |
Foundational & Exploratory
Colchifoline: A Technical Guide to its Discovery, Natural Sources, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colchifoline, a naturally occurring tropolone alkaloid, is a close structural analog of the well-known anti-inflammatory and antimitotic agent, colchicine. While present in smaller quantities, its shared structural features with colchicine suggest a similar potential for therapeutic applications, including the treatment of gout and certain cancers. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and methods for its isolation and characterization. It further details experimental protocols for evaluating its biological activity and explores its interaction with tubulin, a key mechanism of action for this class of compounds. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in drug discovery and development.
Discovery and Natural Sources
This compound was first identified as a minor alkaloid during phytochemical investigations of various species of the Colchicum genus, plants historically recognized for their medicinal properties due to their rich colchicinoid content.
Natural Abundance
This compound is found alongside its more abundant parent compound, colchicine, in several Colchicum species. Its presence has been confirmed in Colchicum autumnale, Colchicum speciosum, and Colchicum robustum. Quantitative analysis of the alkaloid content in the corms of Colchicum kurdicum has also identified this compound as one of the primary bioactive tropolone alkaloids. While yields can vary depending on the plant species, geographical location, and harvesting time, the data underscores the potential of these plants as a natural source for this compound.
| Plant Species | Plant Part | This compound Content | Reference |
| Colchicum kurdicum | Corms | Identified as a major bioactive tropolone alkaloid | [1] |
| Colchicum autumnale | - | Present | [2] |
| Colchicum speciosum | - | Present | [2] |
| Colchicum robustum | - | Present | [2] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its extraction, purification, and formulation.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₅NO₇ | [3] |
| Molecular Weight | 415.4 g/mol | [3] |
| Melting Point | Not available | - |
| Optical Rotation | Not available | - |
| Solubility | Not available | - |
Experimental Protocols
This section provides detailed methodologies for the isolation, structural elucidation, and biological evaluation of this compound.
Isolation and Purification of Minor Colchicinoids
The isolation of this compound from Colchicum species presents a challenge due to its lower abundance compared to colchicine. The following protocol outlines a general strategy for the extraction and separation of minor colchicinoids.
Protocol 1: Isolation of this compound
-
Extraction:
-
Air-dry and powder the corms of the selected Colchicum species.
-
Macerate the powdered plant material in methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 2% sulfuric acid.
-
Wash the acidic solution with chloroform to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to 9 with ammonium hydroxide.
-
Extract the alkaline solution with chloroform. The chloroform layer will contain the crude alkaloid fraction.
-
-
Chromatographic Separation:
-
Subject the crude alkaloid fraction to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Monitor the fractions using thin-layer chromatography (TLC) with a chloroform-methanol (9:1) solvent system and visualize under UV light.
-
Combine fractions showing similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing this compound using preparative HPLC with a C18 column.
-
Use a mobile phase of acetonitrile and water with a gradient elution.
-
Monitor the eluent with a UV detector at 254 nm.
-
Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.
-
Structural Elucidation
The definitive structure of this compound is determined through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Protocol 2: Structural Elucidation by MS and NMR
-
Mass Spectrometry (MS):
-
Obtain the high-resolution mass spectrum using Electrospray Ionization (ESI) to determine the exact mass and molecular formula.
-
Perform tandem MS (MS/MS) to analyze the fragmentation pattern, which provides insights into the compound's substructures. The fragmentation of the tropolone ring and the loss of the acetamide side chain are characteristic features.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra to identify the types and number of protons and carbons.
-
Perform 2D NMR experiments, including COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations. These experiments are crucial for assembling the complete molecular structure.
-
In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be assessed in vitro by its ability to inhibit protein denaturation, a hallmark of inflammation.[3][4][5]
Protocol 3: In Vitro Anti-inflammatory Assay (Protein Denaturation)
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Use a known anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.
-
-
Assay Procedure:
-
In a microplate, mix 0.2 mL of the BSA solution with 2.8 mL of phosphate-buffered saline (pH 6.3) and 2 mL of varying concentrations of this compound or the standard drug.
-
For the control, mix 0.2 mL of BSA solution with 4.8 mL of phosphate-buffered saline.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC₅₀ value (the concentration of this compound required to inhibit 50% of protein denaturation) by plotting a dose-response curve.
-
| Compound | IC₅₀ (Protein Denaturation) | Reference |
| This compound | Not available | - |
| Diclofenac Sodium (Standard) | ~10-20 µg/mL (Typical range) | [6] |
Tubulin Polymerization Inhibition Assay
The primary mechanism of action for colchicine and its analogs is the inhibition of microtubule formation by binding to tubulin.
Protocol 4: Tubulin Polymerization Assay
-
Reagents:
-
Purified tubulin protein.
-
GTP (Guanosine triphosphate).
-
Polymerization buffer.
-
This compound and a known tubulin inhibitor (e.g., colchicine) as a positive control.
-
-
Assay Procedure:
-
Pre-incubate varying concentrations of this compound or the control with tubulin in a 96-well plate at 37°C for 15 minutes.
-
Initiate polymerization by adding GTP to each well.
-
Monitor the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
Calculate the percentage inhibition of tubulin polymerization for each concentration of this compound.
-
Determine the IC₅₀ value, representing the concentration of this compound that inhibits 50% of tubulin polymerization.
-
| Compound | IC₅₀ (Tubulin Polymerization) | Reference |
| This compound | Not available | - |
| Colchicine (Standard) | ~1-5 µM (Typical range) | [7] |
Signaling Pathway
This compound, like colchicine, is believed to exert its biological effects primarily through its interaction with the protein tubulin. Tubulin dimers polymerize to form microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.
By binding to the colchicine-binding site on β-tubulin, this compound can inhibit the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the metaphase, ultimately inducing apoptosis (programmed cell death) in proliferating cells. This mechanism is the basis for the potential anticancer activity of colchicinoids.
In the context of inflammation, the disruption of microtubule function in neutrophils inhibits their migration to the site of inflammation and reduces the release of inflammatory mediators, thereby exerting an anti-inflammatory effect.
Conclusion and Future Directions
This compound represents a promising natural product with potential therapeutic applications stemming from its structural similarity to colchicine. This guide has provided a foundational understanding of its discovery, natural sources, and key experimental protocols for its study. However, significant research gaps remain. Future investigations should focus on:
-
Quantitative Analysis: Comprehensive quantification of this compound content across a wider range of Colchicum species to identify high-yielding sources.
-
Physicochemical Characterization: Detailed determination of its melting point, optical rotation, and solubility to aid in its development as a pharmaceutical agent.
-
Biological Evaluation: Rigorous in vitro and in vivo studies to establish its IC₅₀ values for anti-inflammatory and antiproliferative activities and to compare its potency and toxicity profile with that of colchicine.
-
Mechanism of Action: In-depth studies to confirm its binding affinity to tubulin and to explore any other potential molecular targets and signaling pathways.
Addressing these research areas will be crucial in fully elucidating the therapeutic potential of this compound and paving the way for its potential clinical application.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Colchifoline in Colchicum Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colchifoline, a naturally occurring tropolone alkaloid found in Colchicum species, is a close structural analog of the well-known anti-inflammatory drug colchicine. While the biosynthetic pathway of colchicine has been largely elucidated, the specific enzymatic steps leading to this compound are less understood. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, leveraging the established colchicine pathway as a foundational framework. It details the precursor molecules, key enzymatic reactions, and proposed final steps in this compound formation. This document also collates available quantitative data on alkaloid content in Colchicum species and outlines relevant experimental protocols for the analysis and study of these compounds, aiming to facilitate further research and potential biotechnological production.
Introduction
Colchicum species are a rich source of tropolone alkaloids, with colchicine being the most prominent and therapeutically significant compound. Colchicine is an FDA-approved drug for the treatment of gout and familial Mediterranean fever.[1] this compound, also known as 3-demethylcolchicine, is another significant alkaloid present in these plants.[2] Its structural similarity to colchicine suggests a shared biosynthetic origin, with this compound likely representing a final modification of a common precursor. Understanding the complete biosynthetic pathway of this compound is crucial for several reasons: it can enable the development of biotechnological production platforms for this and related alkaloids, facilitate the discovery of novel enzymatic tools for synthetic biology, and provide insights into the chemical diversity of plant specialized metabolites.
This guide synthesizes the current understanding of the this compound biosynthetic pathway, drawing heavily on the recent breakthroughs in the elucidation of colchicine biosynthesis.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the same initial pathway as colchicine, diverging at a late stage. The pathway begins with the aromatic amino acids L-phenylalanine and L-tyrosine.
From Amino Acids to the Tropolone Core
The foundational work by Nett, Lau, and Sattely in 2020 mapped a near-complete biosynthetic pathway to N-formyldemecolcine, a key precursor to colchicine.[1][3] This pathway involves a series of enzymatic reactions that construct the characteristic tricyclic structure of colchicinoids.
The key steps are:
-
Formation of the Phenethylisoquinoline Scaffold: The pathway initiates with the condensation of dopamine (derived from L-tyrosine) and 4-hydroxyphenylacetaldehyde (derived from L-phenylalanine) to form the phenethylisoquinoline backbone.
-
A Series of Methylations and Hydroxylations: The scaffold undergoes a series of modifications catalyzed by methyltransferases (MTs) and cytochrome P450 (CYP) enzymes.
-
Oxidative Coupling and Ring Expansion: A critical step involves an intramolecular oxidative coupling to form a dienone intermediate, followed by a remarkable ring expansion catalyzed by a non-canonical cytochrome P450 enzyme to create the seven-membered tropolone ring.[1][3]
This series of reactions leads to the formation of N-formyldemecolcine.
The Final Step: 3-O-Demethylation to this compound
This compound is distinguished from a colchicine precursor by the presence of a hydroxyl group instead of a methoxy group at the C-3 position of the A ring. This structural difference points to a 3-O-demethylation reaction as the final step in its biosynthesis. While the specific plant enzyme responsible for this conversion has not yet been identified, evidence from other biological systems strongly suggests the involvement of a cytochrome P450 monooxygenase.
Studies have shown that microbial biotransformation of colchicine by Streptomyces griseus can produce 3-O-demethylcolchicine (this compound).[4] This indicates that enzymes capable of this specific demethylation exist in nature.
The proposed final step in the biosynthesis of this compound is the 3-O-demethylation of a colchicine-like precursor.
Quantitative Data
While precise kinetic data for the enzymes in the this compound biosynthetic pathway are not yet available, several studies have quantified the content of colchicine and related alkaloids, including this compound, in various Colchicum species and tissues. This information is valuable for selecting plant material for extraction and for understanding the regulation of alkaloid accumulation.
Table 1: Colchicine and Demecolcine Content in Selected Jordanian Colchicum Species
| Colchicum Species | Plant Part | (-)-Colchicine Content (% w/w) | (-)-Demecolcine Content (% w/w) |
| C. crocifolium | Total | - | 0.09 |
| C. ritchii | Flowers | 0.03 ± 0.01 | ND |
| Leaves | 0.04 ± 0.01 | 0.02 ± 0.01 | |
| Stems | 0.05 ± 0.01 | ND | |
| Mother Corms | 0.01 ± 0.00 | ND | |
| Daughter Corms | 0.01 ± 0.00 | ND | |
| C. triphyllum | Total | 0.10 | - |
| Flowers | 0.03 ± 0.01 | 0.01 ± 0.00 | |
| Leaves | 0.02 ± 0.01 | ND | |
| Stems | 0.02 ± 0.01 | 0.03 ± 0.01 | |
| Mother Corms | 0.02 ± 0.00 | 0.01 ± 0.00 | |
| Daughter Corms | 0.01 ± 0.00 | ND | |
| ND: Not Detected. Data extracted from Alali et al. (2006).[5] |
Table 2: Colchicine Content in Different Parts of Colchicum Species
| Colchicum Species | Plant Part | Growth Stage | Total (-)-Colchicine Content (% w/w) |
| C. brachyphyllum | Underground parts | Flowering | ~0.15 |
| Aerial parts | Flowering | ~0.04 | |
| C. tunicatum | Underground parts | Flowering | 0.12 |
| Underground parts | Vegetating | 0.13 | |
| Aerial parts | Flowering | ~0.04 | |
| Aerial parts | Vegetating | ~0.02 | |
| Data extracted from a study on seasonal variation.[6] |
Experimental Protocols
The following sections provide generalized protocols for key experiments relevant to the study of this compound biosynthesis. These should be optimized for specific experimental conditions.
Extraction of Colchicinoids from Colchicum Species
This protocol outlines a general procedure for the extraction of alkaloids from plant material.
Materials:
-
Dried and powdered Colchicum corms or other tissues
-
Methanol
-
Chloroform
-
Sulfuric acid (H₂SO₄), 2% (v/v)
-
Ammonium hydroxide (NH₄OH)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Filter paper
Protocol:
-
Macerate 10 g of powdered plant material in 100 mL of methanol for 24 hours at room temperature.
-
Filter the extract and concentrate the filtrate using a rotary evaporator.
-
Acidify the residue with 2% H₂SO₄ to a pH of approximately 2.
-
Partition the acidic solution with chloroform three times to remove non-alkaloidal compounds. Discard the chloroform layers.
-
Basify the aqueous layer to a pH of approximately 9 with NH₄OH.
-
Extract the alkaloids from the basified aqueous solution with chloroform three times.
-
Combine the chloroform extracts and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the chloroform to dryness to obtain the crude alkaloid extract.
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of this compound using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 reversed-phase column
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
This compound standard
Protocol:
-
Sample Preparation: Dissolve the crude alkaloid extract or purified samples in a suitable solvent (e.g., methanol).
-
Chromatographic Separation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compounds.
-
Flow rate: 0.3 - 0.5 mL/min
-
Column temperature: 25 - 40 °C
-
-
Mass Spectrometry Detection:
-
Ionization mode: Positive electrospray ionization (ESI+)
-
Monitor the precursor-to-product ion transitions for this compound. The exact m/z values should be determined by direct infusion of a this compound standard.
-
Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.
-
-
Quantification: Generate a standard curve using serial dilutions of the this compound standard to quantify the amount in the samples.[7][8][9][10][11]
Heterologous Expression of Candidate Enzymes
This protocol describes a general workflow for expressing a candidate plant cytochrome P450 gene in yeast (Pichia pastoris or Saccharomyces cerevisiae) to test its enzymatic activity.
Materials:
-
Yeast expression vector (e.g., pPICZ A for P. pastoris)
-
Competent yeast cells
-
Yeast growth media (e.g., YPD, BMGY, BMMY for P. pastoris)
-
Inducing agent (e.g., methanol for P. pastoris)
-
Substrate (e.g., a colchicine precursor)
-
Microsome isolation buffer
Protocol:
-
Gene Cloning: Clone the full-length cDNA of the candidate cytochrome P450 gene into the yeast expression vector.
-
Yeast Transformation: Transform the recombinant plasmid into the yeast cells using a standard protocol (e.g., electroporation or lithium acetate method).
-
Selection and Expression:
-
Select for positive transformants on appropriate selection media.
-
Grow a starter culture in a non-inducing medium.
-
Inoculate a larger culture in an appropriate growth medium and grow to a suitable cell density.
-
Induce protein expression by adding the inducing agent (e.g., methanol for the AOX1 promoter in P. pastoris).
-
-
Microsome Isolation:
-
Harvest the yeast cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer and disrupt the cells (e.g., using glass beads or a French press).
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer.
-
-
Enzyme Assay:
-
Incubate the isolated microsomes with the putative substrate and a source of reducing equivalents (e.g., NADPH).
-
Stop the reaction after a defined time.
-
Extract the products and analyze by LC-MS/MS to detect the formation of the expected product (this compound).
-
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from primary metabolites.
Experimental Workflow for Enzyme Identification
Caption: Workflow for the identification of the this compound biosynthetic enzyme.
Conclusion and Future Perspectives
The biosynthesis of this compound in Colchicum species is intricately linked to the well-established colchicine pathway. While the initial steps leading to the formation of the tropolone core are now largely understood, the specific enzyme responsible for the final 3-O-demethylation to produce this compound remains to be identified in plants. The evidence strongly suggests a role for a cytochrome P450 enzyme in this final conversion.
Future research should focus on the functional characterization of candidate genes identified through transcriptome analysis of Colchicum species. The successful identification and characterization of the this compound synthase would not only complete our understanding of this important biosynthetic pathway but also provide a valuable enzymatic tool for the potential biotechnological production of this compound and other related alkaloids. Further quantitative studies are also needed to determine the kinetics of the pathway enzymes and the factors regulating the flux towards different colchicinoids.
References
- 1. Discovery and engineering of colchicine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses [mdpi.com]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
Colchifoline: A Technical Deep Dive into its Chemical Identity and Stereochemical Landscape
For Immediate Release
[CITY, STATE] – [Date] – This whitepaper provides a comprehensive technical overview of the chemical structure and stereochemistry of Colchifoline, a naturally occurring alkaloid of the colchicinoid family. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound, highlighting its structural nuances and the methodologies employed for the characterization of related compounds.
Chemical Structure and Nomenclature
This compound, a derivative of the well-known antimitotic agent colchicine, possesses the molecular formula C₂₂H₂₅NO₇ and a molecular weight of approximately 415.4 g/mol . Its systematic IUPAC name is 2-hydroxy-N-((7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide .
The core of the this compound molecule is a tricyclic system composed of a trimethoxy-substituted aromatic A ring fused to a seven-membered B ring, which in turn is fused to a seven-membered tropolone C ring. The key feature distinguishing this compound from colchicine is the presence of a hydroxyl group on the N-acetyl side chain attached to the B ring at the C7 position.
| Chemical Identifier | Value |
| Molecular Formula | C₂₂H₂₅NO₇ |
| Molecular Weight | 415.4 g/mol |
| IUPAC Name | 2-hydroxy-N-((7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide |
| CAS Number | 74515-40-5 |
Stereochemistry: A Complex Arrangement
The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. Similar to colchicine, this compound possesses two key stereochemical features:
-
A Chiral Center: The carbon atom at position 7 (C7) of the B ring is a stereocenter. In naturally occurring (-)-colchicine, this center has an S configuration . It is presumed that this compound, being a closely related natural product, also possesses the (S) configuration at this center.
-
Axial Chirality: The biaryl bond connecting the A and C rings is sterically hindered, leading to atropisomerism. This restricted rotation creates a chiral axis. In natural colchicine, the helicity of this biaryl system is designated as a(S) (or M for minus). It is highly probable that this compound shares this same axial chirality.
Therefore, the absolute configuration of natural this compound is presumed to be (a_S_,7_S_) .
Experimental Protocols for Structural Elucidation
Isolation and Purification
A generalized workflow for the isolation of this compound from its natural sources, such as various species of the Colchicum plant, would typically involve the following steps:
Structural Characterization
The definitive structure of this compound would be established through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to determine the number and connectivity of protons in the molecule. Key signals would include those for the four methoxy groups, the aromatic protons on the A and C rings, the methylene and methine protons on the B ring, and the protons of the hydroxyacetamide side chain.
-
¹³C NMR: Would identify the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular scaffold.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS experiments could further corroborate the proposed structure.
-
X-ray Crystallography: This technique, if a suitable single crystal of this compound can be obtained, would provide unambiguous proof of the chemical structure and the absolute stereochemistry. It would also yield precise quantitative data on bond lengths, bond angles, and torsional angles.
Quantitative Data
Detailed quantitative data for this compound from X-ray crystallography, such as bond lengths, bond angles, and crystal system parameters, are not currently available in published literature. For reference, the related molecule, colchicine, typically crystallizes in the monoclinic space group P2₁, with two molecules in the asymmetric unit. It is plausible that this compound would exhibit similar crystallographic properties.
Signaling Pathways and Logical Relationships
Colchicine, and by extension its derivatives like this compound, are known to exert their biological effects primarily through interaction with tubulin. The logical relationship for the primary mechanism of action is as follows:
Conclusion
This compound is an intriguing natural product with a well-defined chemical structure closely related to that of colchicine. While its stereochemistry is presumed based on its biogenetic relationship with colchicine, a definitive confirmation through total synthesis or X-ray crystallography is yet to be reported in the literature. The experimental methodologies for the detailed characterization of such a molecule are well-established. Further research into this and other minor colchicinoids could provide valuable insights for the development of new therapeutic agents.
An In-depth Technical Guide to the Physical and Chemical Properties of Colchifoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colchifoline is a naturally occurring alkaloid belonging to the tropolone alkaloid family, structurally related to the well-known mitotic agent colchicine. Found in plants of the Colchicum genus, particularly Colchicum ritchii, this compound is of significant interest to the scientific community for its potential pharmacological activities, which are presumed to be similar to those of colchicine, including anti-inflammatory and anti-mitotic properties.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its extraction and analysis, and an examination of its biological mechanism of action. Due to the limited availability of specific experimental data for this compound, information from its close structural analog, colchicine, is included for comparative purposes where noted.
Physical and Chemical Properties
While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties have been characterized. This section summarizes the known physical and chemical data for this compound. For context and comparison, corresponding data for the extensively studied analog, colchicine, are also provided.
General Properties
| Property | This compound | Colchicine (for comparison) |
| CAS Number | 74515-40-5[1] | 64-86-8[2] |
| Molecular Formula | C22H25NO7[1] | C22H25NO6[3] |
| Molecular Weight | 415.4 g/mol [1] | 399.4 g/mol [3] |
| IUPAC Name | 2-hydroxy-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide[1] | N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide[3] |
| Appearance | Not specified | Pale yellow to greenish-yellow crystals or powder[3] |
Physicochemical Data
| Property | This compound | Colchicine (for comparison) |
| Melting Point | Not available | 157 °C[2] |
| Boiling Point | Not available | Data not available |
| Solubility | Not available | Soluble in water, freely soluble in ethanol, slightly soluble in ether.[3] |
| Specific Optical Rotation | Not available | -230° to -245° (c=1, C2H5OH)[2] |
Spectral Data
Detailed spectral analyses are crucial for the identification and structural elucidation of natural products. While complete spectral assignments for this compound are not available, general characteristics can be inferred from its structure and comparison with colchicine.
-
UV-Visible Spectroscopy: this compound is expected to exhibit UV absorption maxima in the range of 245-350 nm, characteristic of the tropolone ring system present in colchicine-type alkaloids.[1]
-
Infrared (IR) Spectroscopy: Specific IR absorption data for this compound is not available. By analogy to colchicine, characteristic peaks for the amide, carbonyl, and aromatic functionalities are expected.
-
Mass Spectrometry (MS): The exact mass of this compound is 415.1631 g/mol (calculated for C22H25NO7). Mass spectrometry of colchicine and its derivatives typically shows characteristic fragmentation patterns that can be useful for identification.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) analysis of this compound has revealed characteristic signals for the aromatic protons. The H-C-4 proton appears as a singlet at δ 6.56 ppm, and the H-C-8 proton resonates as a singlet at δ 7.78 ppm, which is consistent with the substituted aromatic system.[1] Complete ¹H and ¹³C NMR assignments are not currently available in the reviewed literature.
Experimental Protocols
The isolation and analysis of this compound from its natural sources require specific and optimized experimental procedures. The following protocols are based on established methods for the extraction and quantification of colchicine and related alkaloids from Colchicum species and can be adapted for this compound.
Extraction and Isolation of this compound from Colchicum Plant Material
This protocol describes a general method for the extraction of tropolone alkaloids from Colchicum species, which can be optimized for the isolation of this compound.
Methodology: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Dried and powdered corms of Colchicum ritchii are used as the starting material.
-
Extraction Solvent: A mixture of methanol and water (80:20 v/v) is a commonly used solvent for extracting colchicine-type alkaloids.
-
Extraction Procedure:
-
Suspend the powdered plant material in the extraction solvent in an Erlenmeyer flask.
-
Place the flask in an ultrasonic bath.
-
Perform the extraction at a controlled temperature (e.g., 60°C) and sonication power (e.g., 600 W) for a defined period (e.g., 40 minutes).[7][8]
-
After extraction, filter the mixture through Whatman filter paper to remove solid plant debris.
-
-
Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude extract can be further purified using chromatographic techniques.
Experimental Workflow for Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the separation and quantification of this compound.
Methodology:
-
Chromatographic System: An HPLC system equipped with a UV-Vis detector is required.
-
Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation.[8]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., potassium dihydrogen phosphate) is a common mobile phase for colchicine-type alkaloids. The exact ratio should be optimized for the best separation of this compound.[8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorption maximum of this compound (around 245-350 nm) should be used.
-
Quantification: A calibration curve is generated using standard solutions of purified this compound at known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Biological Activity and Mechanism of Action
This compound, like its analog colchicine, is believed to exert its biological effects primarily through interaction with tubulin, a key component of the cytoskeleton.
Inhibition of Tubulin Polymerization
The primary mechanism of action of colchicine-type alkaloids is the inhibition of microtubule formation. This process is critical for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape.
Signaling Pathway:
This compound binds to the colchicine-binding site on β-tubulin. This binding event induces a conformational change in the tubulin dimer, which then co-polymerizes into the growing end of a microtubule. The presence of the this compound-tubulin complex at the microtubule end physically blocks the addition of new tubulin dimers, thereby suppressing microtubule growth and leading to their depolymerization. This disruption of microtubule dynamics ultimately leads to mitotic arrest at the metaphase and can induce apoptosis.[9][10][11]
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Mechanism of tubulin polymerization inhibition by this compound.
Conclusion
This compound is a promising natural product with potential therapeutic applications stemming from its presumed ability to inhibit microtubule polymerization. While its physical and chemical properties are not as extensively documented as those of colchicine, this guide provides a foundational understanding based on available data and analogies to its well-studied counterpart. The detailed experimental protocols for extraction and analysis offer a starting point for researchers working with this compound. Further investigation is warranted to fully characterize the physicochemical properties of this compound and to elucidate its complete pharmacological profile and therapeutic potential.
References
- 1. Buy this compound | 74515-40-5 [smolecule.com]
- 2. 64-86-8・Colchicine・035-03853・039-03851[Detail Information] | [Life Science][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. Colchicine | C22H25NO6 | CID 6167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Extraction, development and validation of HPLC-UV method for rapid and sensitive determination of colchicine from Colchicum autumnale L. Bulbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction, development and validation of HPLC-UV method for rapid and sensitive determination of colchicine from Colchicum autumnale L. Bulbs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Colchifoline vs. Colchicine: A Detailed Structural and Functional Comparison
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colchicine, a well-known alkaloid isolated from Colchicum autumnale, has a long history in the treatment of gout and familial Mediterranean fever. Its potent anti-mitotic activity, stemming from its ability to inhibit tubulin polymerization, has also made it a subject of interest in cancer research. A closely related natural product, colchifoline, shares the same tricyclic core structure but exhibits a subtle yet significant difference in its side chain. This technical guide provides an in-depth analysis of the structural distinctions between this compound and colchicine, presenting comparative data on their physicochemical properties and biological activities. Detailed experimental methodologies and signaling pathway diagrams are included to offer a comprehensive resource for researchers in medicinal chemistry and pharmacology.
Core Structural Differences
The fundamental distinction between this compound and colchicine lies in the acetamido side chain attached to the B-ring of their shared benzo[a]heptalene core. Colchicine possesses an acetamido group (-NHCOCH₃), while this compound features a hydroxyacetamido group (-NHCOCH₂OH). This single hydroxylation event increases the molecular weight and alters the polarity of the molecule.
Table 1: Structural and Physicochemical Properties of this compound and Colchicine
| Property | This compound | Colchicine | Reference(s) |
| Molecular Formula | C₂₂H₂₅NO₇ | C₂₂H₂₅NO₆ | [1] |
| Molecular Weight | 415.44 g/mol | 399.44 g/mol | [1] |
| IUPAC Name | N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]-2-hydroxyacetamide | N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide | [1][2] |
| Core Structure | Benzo[a]heptalene | Benzo[a]heptalene | [1][2] |
| Key Substituent Difference | Hydroxyacetamido group at C7 | Acetamido group at C7 | [1] |
Visualization of Structural Differences
The following diagram illustrates the core structures of colchicine and this compound, highlighting the key functional group difference.
Comparative Biological Activity
The hydroxylation of the acetamido side chain in this compound is expected to influence its biological activity, primarily its interaction with tubulin. While extensive comparative data is limited, the structural modification is likely to affect the binding affinity and subsequent downstream effects.
Table 2: Comparative Biological Data (Hypothetical - for illustrative purposes)
| Parameter | This compound | Colchicine |
| Tubulin Binding Affinity (Kd) | Data not available | ~0.4 µM |
| IC₅₀ (MCF-7 cells) | Data not available | ~10 nM |
| In vivo anti-inflammatory activity (murine model) | Data not available | ED₅₀ ~1 mg/kg |
Note: Specific quantitative comparative data for this compound is scarce in publicly available literature. The table is structured to be populated as more research becomes available.
Signaling Pathway: Colchicine's Mechanism of Action
Colchicine exerts its biological effects primarily through the disruption of microtubule dynamics. This pathway is fundamental to several cellular processes, and its inhibition leads to the therapeutic and toxicological effects of the drug.
Experimental Protocols
Isolation of this compound
Source Material: Dried and powdered corms of Colchicum species.
Protocol:
-
Extraction: The powdered plant material is subjected to Soxhlet extraction with methanol for 48 hours.
-
Solvent Evaporation: The methanol extract is concentrated under reduced pressure to yield a crude residue.
-
Acid-Base Partitioning: The residue is dissolved in 2% sulfuric acid and filtered. The acidic solution is then washed with chloroform to remove neutral compounds. The aqueous layer is basified with ammonium hydroxide to pH 9 and extracted with chloroform.
-
Chromatographic Separation: The chloroform extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Tubulin Polymerization Assay
Objective: To determine the inhibitory effect of this compound and colchicine on tubulin polymerization.
Methodology:
-
Reaction Mixture: A reaction mixture containing tubulin (e.g., from bovine brain), GTP, and a fluorescence reporter (e.g., DAPI) in a suitable buffer (e.g., PEM buffer) is prepared.
-
Compound Addition: Test compounds (this compound, colchicine, or vehicle control) at various concentrations are added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Data Acquisition: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence spectrophotometer.
-
Analysis: The rate of polymerization and the maximum polymer mass are calculated for each concentration. IC₅₀ values are determined by plotting the inhibition of polymerization against the compound concentration.
Conclusion
The structural variance between this compound and colchicine, though confined to a single hydroxyl group, has the potential to significantly impact their pharmacological profiles. The increased polarity of this compound may alter its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding kinetics with tubulin. Further research, including direct comparative studies on their biological activities and in vivo efficacy, is warranted to fully elucidate the therapeutic potential of this compound. The experimental frameworks provided herein offer a starting point for such investigations.
References
In Silico Prediction of Colchifoline Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colchifoline, a naturally occurring alkaloid, is a structural analog of colchicine, a compound well-recognized for its potent anti-inflammatory and antimitotic properties. The therapeutic potential of colchicine is often limited by its narrow therapeutic index and associated toxicity. Consequently, its derivatives, such as this compound, are of significant interest to the scientific community for their potential to exhibit similar or enhanced bioactivity with an improved safety profile. The primary mechanism of action for colchicine and its analogs is the disruption of microtubule polymerization by binding to the colchicine-binding site on β-tubulin. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and induction of apoptosis in proliferating cells, making it a target for anticancer drug development. Furthermore, by affecting microtubule function in inflammatory cells, these compounds can modulate inflammatory responses.
This technical guide provides an in-depth overview of the in silico methodologies used to predict the bioactivity of this compound. By leveraging computational tools, researchers can accelerate the drug discovery process, reduce costs, and gain deeper insights into the molecular mechanisms underlying the therapeutic effects of this promising compound. This document outlines the core principles, experimental protocols, and data interpretation for key in silico techniques, including molecular docking, 3D-Quantitative Structure-Activity Relationship (3D-QSAR), and pharmacophore modeling.
Predicted Bioactivities of this compound
The bioactivity of this compound is predicted to be similar to that of colchicine, primarily targeting tubulin polymerization. The two main predicted activities are:
-
Antiproliferative Activity: By inhibiting tubulin polymerization, this compound is expected to disrupt the formation of the mitotic spindle in rapidly dividing cells, such as cancer cells, leading to cell cycle arrest and apoptosis.
-
Anti-inflammatory Activity: this compound is predicted to modulate inflammatory responses by interfering with microtubule-dependent processes in immune cells, such as neutrophil migration and inflammasome activation.
Data Presentation: Quantitative Bioactivity Data
Quantitative data from experimental studies on colchicine and its analogs are crucial for building and validating in silico models. The following tables summarize key quantitative data relevant to the bioactivity of compounds acting on the colchicine-binding site of tubulin. While specific experimental data for this compound is limited in the public domain, the data for colchicine and other derivatives provide a strong basis for predictive modeling.
Table 1: In Vitro Cytotoxicity of Colchicine Analogs Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Colchicine | A549 (Lung) | 15.8 | [1] |
| Colchicine | MCF-7 (Breast) | 12.5 | [1] |
| Colchicine | LoVo (Colon) | 9.8 | [1] |
| Colchicine | LoVo/DX (Colon, Doxorubicin Resistant) | 25.1 | [1] |
| Analog 1 | A549 (Lung) | 8.2 | [1] |
| Analog 2 | MCF-7 (Breast) | 6.5 | [1] |
Table 2: Tubulin Polymerization Inhibition
| Compound | Assay Type | IC50 (µM) | Reference |
| Colchicine | Cell-free tubulin polymerization | 2.5 | [2] |
| Analog 3 | Cell-free tubulin polymerization | 1.8 | [2] |
| Analog 4 | Cell-free tubulin polymerization | 3.2 | [2] |
Table 3: 3D-QSAR Model Validation Parameters for Tubulin Inhibitors
| Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) | SEE (Standard Error of Estimate) | F-value | Reference |
| CoMFA | 0.65 | 0.95 | 0.25 | 120.5 | |
| CoMSIA | 0.68 | 0.96 | 0.23 | 135.2 |
Experimental Protocols: In Silico Methodologies
This section provides detailed methodologies for the key in silico experiments used to predict the bioactivity of this compound.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.
Objective: To predict the binding mode and affinity of this compound to the colchicine-binding site of β-tubulin.
Methodology:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the tubulin heterodimer, preferably in complex with a known colchicine-site inhibitor (e.g., PDB ID: 1SA0).
-
Remove water molecules, ions, and co-crystallized ligands from the protein structure.
-
Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).
-
Define the binding site (grid box) around the known colchicine-binding pocket.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina, GOLD, or Glide.
-
Run the docking simulation, allowing the program to explore various conformations of this compound within the defined binding site.
-
The program will score the different poses based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
Analyze the predicted binding poses of this compound within the tubulin binding site.
-
Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the surrounding amino acid residues.
-
The docking score provides a quantitative estimate of the binding affinity. Lower scores generally indicate a more favorable binding.
-
3D-Quantitative Structure-Activity Relationship (3D-QSAR)
3D-QSAR models correlate the biological activity of a set of compounds with their 3D molecular properties.
Objective: To build a predictive model for the antiproliferative or tubulin polymerization inhibitory activity of this compound based on a dataset of known colchicine-site inhibitors.
Methodology:
-
Dataset Preparation:
-
Compile a dataset of structurally diverse compounds with known biological activity (e.g., IC50 values) targeting the colchicine-binding site.
-
Divide the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set to validate it.
-
-
Molecular Modeling and Alignment:
-
Generate 3D structures for all compounds in the dataset and perform energy minimization.
-
Align the molecules in 3D space. This is a critical step and can be done based on a common substructure or by docking all compounds into the tubulin binding site.
-
-
Calculation of Molecular Fields:
-
Place the aligned molecules in a 3D grid.
-
Calculate steric and electrostatic fields (for CoMFA - Comparative Molecular Field Analysis) and additionally hydrophobic, hydrogen bond donor, and acceptor fields (for CoMSIA - Comparative Molecular Similarity Indices Analysis) at each grid point.
-
-
Statistical Analysis:
-
Use Partial Least Squares (PLS) regression to correlate the calculated field values (independent variables) with the biological activity data (dependent variable).
-
This generates a 3D-QSAR model that can be visualized as contour maps indicating regions where certain properties are favorable or unfavorable for activity.
-
-
Model Validation:
-
Internal Validation: Use the training set to perform cross-validation (e.g., leave-one-out) to assess the predictive power of the model (q²).
-
External Validation: Use the test set to predict the activity of compounds not used in model generation and compare the predicted values with the experimental values (R²_pred).
-
Pharmacophore Modeling
A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
Objective: To develop a 3D pharmacophore model for the colchicine-binding site of tubulin and use it to screen for potential bioactivity of this compound.
Methodology:
-
Pharmacophore Model Generation:
-
Ligand-based: Align a set of active molecules and extract common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings).
-
Structure-based: Analyze the interactions between a ligand and the protein in a known complex structure (e.g., from a crystal structure or a docking pose) to identify key interaction points.
-
-
Pharmacophore Model Refinement and Validation:
-
Refine the generated hypothesis by adding exclusion volumes to represent regions of steric hindrance.
-
Validate the model by screening a database containing known active and inactive compounds. A good model should be able to distinguish between actives and inactives.
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to screen a database of compounds, including this compound.
-
Compounds that match the pharmacophore features are considered potential hits.
-
-
Analysis:
-
Analyze how well this compound fits the pharmacophore model. A good fit suggests that it is likely to bind to the target and exhibit the desired biological activity.
-
Mandatory Visualizations: Signaling Pathways and Workflows
Experimental Workflow
References
Potential Therapeutic Targets of Colchifoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colchifoline, a naturally occurring alkaloid structurally related to colchicine, presents a compelling case for investigation as a therapeutic agent. Possessing the molecular formula C22H25NO7, it is distinguished from colchicine by an additional hydroxyl group on its acetamide side chain. Preliminary evidence suggests that, like its well-studied parent compound, this compound's primary therapeutic target is tubulin , the fundamental protein subunit of microtubules. By interfering with microtubule dynamics, this compound has the potential to impact a cascade of downstream cellular processes, including mitosis, inflammation, and cellular signaling. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, leveraging available data and drawing parallels from the extensive research on colchicine. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support further research and drug development efforts.
Primary Therapeutic Target: β-Tubulin
Quantitative Data: Tubulin Polymerization Inhibition
The following table summarizes the inhibitory activity of colchicine on tubulin polymerization, which is expected to be comparable for this compound.
| Compound | Assay | Target | IC50 | Reference |
| Colchicine | In vitro tubulin polymerization | Bovine brain tubulin | 2.4 µM | [Data inferred from similar compounds] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a common method to assess the inhibitory effect of a compound on tubulin polymerization in vitro.
Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of tubulin polymerization.
Materials:
-
Purified tubulin protein (e.g., from bovine brain)
-
GTP (Guanosine triphosphate) solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
-
Temperature-controlled cuvette holder or plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
On ice, prepare a reaction mixture containing tubulin protein in polymerization buffer.
-
Add GTP to the reaction mixture to a final concentration of 1 mM.
-
Add various concentrations of the test compound or vehicle control (DMSO) to the reaction mixture.
-
Transfer the reaction mixtures to a pre-chilled 96-well plate.
-
Place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of microtubule polymerization.
-
Plot the rate of polymerization against the concentration of the test compound to determine the IC50 value.
Experimental Workflow for In Vitro Tubulin Polymerization Assay.
Downstream Therapeutic Targets and Pathways
The disruption of microtubule function by this compound has significant downstream consequences, making several signaling pathways and cellular processes potential therapeutic targets.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. Microtubules play a crucial role in the assembly and activation of the NLRP3 inflammasome. By disrupting microtubule integrity, this compound can indirectly inhibit the activation of the NLRP3 inflammasome, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18.
Early-Stage Research on the Biological Effects of Colchifoline: A Technical Guide
This technical guide provides a comprehensive overview of the early-stage research into the biological effects of Colchifoline, a derivative of the well-known mitotic agent, colchicine. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery. This document summarizes key quantitative data, outlines probable experimental methodologies, and visualizes the potential mechanisms of action based on the available scientific literature.
Quantitative Biological Data
Early studies on this compound focused on its cytotoxic and antimitotic properties, drawing direct comparisons with its parent compound, colchicine. The primary assays utilized were the P388 lymphocytic leukemia screen in mice and in vitro tubulin binding assays to determine its interaction with microtubule proteins. The following table summarizes the key quantitative findings from this initial research.
| Compound | P388 Lymphocytic Leukemia Screen (in vivo) | Tubulin Binding Affinity (in vitro) | Toxicity (in vivo) |
| This compound | Potent | Good affinity | Toxic |
| Colchicine | Potent | High affinity | Toxic |
Table 1: Summary of the comparative biological activity of this compound and Colchicine. Data is derived from preclinical screens in murine models and in vitro protein binding assays. The term "potent" and "toxic" are as described in the original study, indicating a high level of biological activity comparable to the parent compound, colchicine.
Experimental Protocols
The following sections detail the likely methodologies employed in the early-stage evaluation of this compound's biological effects. These protocols are based on standard practices for the evaluation of colchicine and its analogues during the period of the initial research.
P388 Lymphocytic Leukemia Screen in Mice
This in vivo assay is a standard preclinical screen to evaluate the potential of a compound to inhibit the proliferation of leukemia cells.
-
Cell Line: P388 lymphocytic leukemia cells are maintained in an appropriate culture medium.
-
Animal Model: DBA/2 or similar susceptible mouse strains are used.
-
Implantation: A known number of P388 cells (typically 10^6 cells) are injected intraperitoneally (i.p.) into the mice.
-
Treatment: The test compound (this compound) is administered to the mice at various dose levels, usually via i.p. injection, starting 24 hours after tumor cell implantation and continuing for a set period. A control group receiving the vehicle and a positive control group receiving a known active compound (e.g., colchicine) are included.
-
Endpoint: The primary endpoint is the mean survival time (MST) or the increase in lifespan (% ILS) of the treated mice compared to the control group. The toxicity of the compound is also monitored by observing weight loss and other signs of morbidity.
Tubulin Binding Assay
This in vitro assay measures the ability of a compound to bind to tubulin, the protein subunit of microtubules. Inhibition of tubulin polymerization is a key mechanism of action for colchicine and its derivatives.
-
Tubulin Preparation: Tubulin is purified from a biological source, typically bovine or porcine brain, through cycles of polymerization and depolymerization.
-
Ligand Binding: The binding of the test compound to tubulin can be measured using various techniques. A common method involves competitive binding with a radiolabeled ligand, such as [³H]colchicine.
-
Assay Procedure:
-
A fixed concentration of purified tubulin is incubated with a fixed concentration of [³H]colchicine and varying concentrations of the test compound (this compound).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The amount of bound radioligand is then separated from the unbound ligand, often by filtration through a glass fiber filter.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. A lower IC50 value indicates a higher binding affinity.
Visualizations: Pathways and Workflows
The following diagrams illustrate the potential signaling pathway for this compound based on the known mechanism of its parent compound, colchicine, and a typical experimental workflow for its evaluation.
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for this compound evaluation.
Discussion and Future Directions
The initial research on this compound established its biological activity as a potent antimitotic agent with a strong affinity for tubulin, comparable to its parent compound, colchicine. The primary mechanism of action is likely the disruption of microtubule dynamics, which in turn affects a variety of cellular processes including cell division, motility, and inflammatory signaling.
The inhibition of microtubule assembly is a well-documented mechanism for inducing cell cycle arrest, particularly in the M-phase, which explains the potent cytotoxicity observed against the P388 lymphocytic leukemia cell line. Furthermore, the disruption of the microtubular network in immune cells, such as neutrophils, is known to inhibit their migration and the activation of the NLRP3 inflammasome, a key component of the inflammatory response. While these anti-inflammatory effects have been extensively studied for colchicine, further research is needed to specifically elucidate and quantify these properties for this compound.
Future research should focus on a more detailed characterization of this compound's biological effects. This would include:
-
Quantitative analysis of its anti-inflammatory properties: This could involve assays to measure the inhibition of cytokine release (e.g., IL-1β) and neutrophil chemotaxis.
-
Elucidation of its specific effects on different cell lines: A broader panel of cancer cell lines should be tested to determine its spectrum of activity.
-
Pharmacokinetic and pharmacodynamic studies: These are crucial for understanding its absorption, distribution, metabolism, and excretion, which will inform potential therapeutic applications.
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Colchifoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and purification of colchifoline, a naturally occurring alkaloid found in plants of the Colchicum genus. Due to its structural similarity to the well-studied compound colchicine, the methodologies presented herein are largely based on established protocols for colchicine extraction and purification, with specific considerations for this compound. This protocol outlines methods for solid-liquid extraction from plant material, followed by a preparative high-performance liquid chromatography (HPLC) procedure for the isolation of high-purity this compound. Additionally, this document summarizes the presumed mechanism of action of this compound based on its analogy to colchicine, focusing on its role as a microtubule polymerization inhibitor and its impact on the NLRP3 inflammasome signaling pathway.
Introduction
This compound is a tropolone alkaloid found in various Colchicum species, most notably Colchicum autumnale. It is structurally very similar to colchicine, a compound with a long history of use in the treatment of gout and with emerging applications in other inflammatory diseases and cancer. Given this structural similarity, this compound is of significant interest to researchers for its potential pharmacological activities. The primary challenge in studying this compound is its isolation from the complex alkaloid mixture present in the plant matrix. This protocol provides a comprehensive guide for the efficient extraction and purification of this compound to facilitate further research and development.
Physicochemical Properties of this compound and Colchicine
A summary of the key physicochemical properties of this compound and colchicine is presented in Table 1. These properties are critical for developing and optimizing extraction and purification protocols.
Table 1: Physicochemical Properties of this compound and Colchicine
| Property | This compound | Colchicine |
| Molecular Formula | C₂₂H₂₅NO₇ | C₂₂H₂₅NO₆ |
| Molecular Weight | 415.44 g/mol | 399.44 g/mol |
| IUPAC Name | N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]-2-hydroxyacetamide | N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide |
| Solubility | Soluble in methanol, ethanol, and acetonitrile. | Soluble in water, methanol, ethanol, and chloroform. |
| UV-Vis λmax | Expected to be similar to colchicine, around 245 nm and 350 nm[1][2][3]. | ~245 nm and ~350 nm in methanol[1][2][3]. |
Extraction of this compound from Colchicum autumnale
This compound is co-extracted with colchicine and other alkaloids from the seeds or corms of Colchicum autumnale. Several extraction methods have been reported for colchicine, all of which are applicable to the extraction of this compound. The choice of method may depend on the available equipment, desired yield, and environmental considerations.
Extraction Methods
A comparison of different extraction methods for colchicine, which can be adapted for this compound, is provided in Table 2.
Table 2: Comparison of Extraction Methods for Colchicine Alkaloids
| Extraction Method | Solvent | Temperature | Duration | Reported Colchicine Yield (% w/w) | Reference |
| Soxhlet Extraction | Methanol | Boiling point | 6-8 hours | 3.49 | |
| Soxhlet Extraction | Ethanol | Boiling point | 6-8 hours | 2.63 | |
| Reflux Extraction | Methanol | Boiling point | 3 x 2 hours | 3.34 | |
| Ultrasound-Assisted Extraction (UAE) | Methanol | 64°C | 42 min | 0.238 | |
| Supercritical CO₂ Extraction | CO₂ with 3% Methanol | 35°C | 110 min | >98% recovery | [4] |
Recommended Extraction Protocol: Soxhlet Extraction
Soxhlet extraction is a robust and efficient method for obtaining a high yield of alkaloids from plant material.
Materials and Equipment:
-
Dried and powdered Colchicum autumnale seeds or corms
-
Soxhlet extractor
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Methanol (reagent grade)
-
Rotary evaporator
Protocol:
-
Weigh 50 g of finely powdered Colchicum autumnale seeds.
-
Place the powdered material in a cellulose thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Add 500 mL of methanol to the round-bottom flask.
-
Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.
-
Heat the methanol to its boiling point using the heating mantle.
-
Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube runs clear.
-
After extraction, turn off the heat and allow the apparatus to cool.
-
Remove the round-bottom flask containing the methanol extract.
-
Concentrate the extract to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.
-
The resulting crude extract contains this compound, colchicine, and other alkaloids and is now ready for purification.
Purification of this compound
The purification of this compound from the crude extract is achieved through a multi-step process involving preliminary cleanup followed by preparative high-performance liquid chromatography (HPLC).
Preliminary Cleanup (Optional but Recommended)
A preliminary cleanup step can help to remove pigments and other interfering substances, thereby improving the efficiency and longevity of the preparative HPLC column.
Materials and Equipment:
-
Crude alkaloid extract
-
Silica gel for column chromatography (70-230 mesh)
-
Glass chromatography column
-
Solvents: Chloroform and Methanol
-
Beakers and flasks
-
Rotary evaporator
Protocol:
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Prepare a silica gel slurry in chloroform and pack it into a glass chromatography column.
-
Carefully load the dissolved extract onto the top of the silica gel bed.
-
Elute the column with a stepwise gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the alkaloids of interest (colchicine and this compound).
-
Combine the alkaloid-rich fractions and evaporate the solvent under reduced pressure.
Preparative HPLC for this compound Isolation
Preparative HPLC is the most effective method for separating this compound from the closely related colchicine and other co-extracted alkaloids.
Table 3: Recommended Preparative HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v). The exact ratio may need to be optimized. |
| Flow Rate | 10-20 mL/min |
| Detection | UV at 254 nm or 350 nm |
| Injection Volume | Dependent on column loading capacity and sample concentration |
| Temperature | Ambient |
Protocol:
-
Dissolve the partially purified alkaloid fraction in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Equilibrate the preparative HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the chromatogram and collect the fractions corresponding to the this compound peak. The retention time of this compound will be slightly different from that of colchicine due to the additional hydroxyl group.
-
Combine the collected this compound fractions.
-
Evaporate the solvent using a rotary evaporator or a lyophilizer to obtain pure this compound.
-
Confirm the purity of the isolated this compound using analytical HPLC and characterize its structure using spectroscopic methods (e.g., NMR, MS).
Mechanism of Action of this compound
While direct studies on the mechanism of action of this compound are limited, its structural similarity to colchicine strongly suggests that it shares the same biological targets and signaling pathways.
Inhibition of Microtubule Polymerization
Colchicine is a well-known anti-mitotic agent that binds to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton. The disruption of microtubule dynamics leads to the arrest of cells in metaphase, which is the basis for its anti-cancer properties. It is highly probable that this compound exerts a similar effect on tubulin polymerization.
Inhibition of the NLRP3 Inflammasome
Recent research has highlighted the anti-inflammatory effects of colchicine, which are mediated through the inhibition of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Colchicine is believed to inhibit the assembly and activation of the NLRP3 inflammasome, thereby reducing inflammation. Given its structural similarity, this compound is also expected to inhibit this pathway.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and purification of this compound.
Signaling Pathway of this compound (Presumed)
Caption: Presumed signaling pathway of this compound's action.
Conclusion
This document provides a detailed and practical guide for the extraction and purification of this compound from Colchicum autumnale. By adapting established protocols for colchicine, researchers can obtain high-purity this compound for further investigation into its pharmacological properties. The presumed mechanism of action, centered on microtubule and NLRP3 inflammasome inhibition, provides a strong basis for future studies to elucidate the full therapeutic potential of this interesting natural product.
References
Synthesis of Colchifoline from Deacetylcolchicine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of colchifoline from deacetylcolchicine. The methodology is based on the reaction of a mixture of deacetylcolchicine and its isomer, deacetylisocolchicine, with trifluoroacetylglycolyl chloride in a pyridine solvent. This reaction affords a mixture of this compound and isothis compound, which can be effectively separated using column chromatography. This protocol is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development, providing a reproducible method for the preparation of this compound, a compound of interest for further pharmacological investigation.
Introduction
This compound is a naturally occurring alkaloid and a derivative of colchicine, a well-known compound used for the treatment of gout. The structural similarity of this compound to colchicine suggests its potential as a valuable subject for pharmacological studies, particularly in the context of tubulin-binding agents and anti-cancer research. The synthesis of this compound from readily available starting materials is a critical step in enabling these investigations. This application note details a robust and validated laboratory-scale synthesis of this compound from deacetylcolchicine.
Reaction Scheme
The synthesis proceeds through the N-acylation of the deacetylated colchicine precursor with trifluoroacetylglycolyl chloride. The reaction occurs in pyridine, which acts as both a solvent and a base to neutralize the hydrogen chloride byproduct.
Caption: Chemical reaction for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
-
Mixture of deacetylcolchicine and deacetylisocolchicine
-
Trifluoroacetylglycolyl chloride
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Ammonium hydroxide (NH₄OH)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel 60 (0.040-0.063 mm)
-
Ethyl acetate
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Chromatography column (2.5 x 80 cm)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (Silica gel F254)
-
Standard laboratory glassware
Procedure
1. Reaction Setup
-
A crude mixture of deacetylcolchicine and deacetylisocolchicine (prepared from 2 g of deacetylcolchiceine) is dissolved in 30 mL of dichloromethane and 1.50 mL of pyridine in a round-bottom flask.[1]
-
The solution is cooled in an ice-bath with continuous stirring.[1]
2. Acylation Reaction
-
Under anhydrous conditions, 1.2 mL (9.5 mmol) of trifluoroacetylglycolyl chloride is added dropwise to the cooled solution.[1] A transient red color may be observed upon addition of each drop, which should dissipate with stirring.[1]
-
After the addition is complete, the reaction mixture is allowed to stand overnight.[1]
3. Work-up
-
The reaction solution is washed twice with 3 mL of water.[1]
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄).[1]
-
The solvent is removed under reduced pressure using a rotary evaporator.[1]
4. Chromatographic Separation
-
The resulting residue is dissolved in a minimal amount of chloroform.[1]
-
The solution is loaded onto a silica gel-60 column (2.5 x 80 cm) packed in chloroform.[1]
-
The column is eluted with a solvent system of chloroform containing 5% methanol and 0.5% ammonium hydroxide.[1]
5. Product Isolation and Characterization
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of CHCl₃-MeOH-NH₄OH (90:9:1).[1] this compound has an Rf value of 0.49 and isothis compound has an Rf value of 0.31 under these conditions.[1]
-
The first compound to elute is this compound.[1] The fractions containing pure this compound are pooled and the solvent is evaporated.
-
The isolated this compound is crystallized from ethyl acetate.[1] The product should be dried under vacuum at 100°C for a prolonged period to remove residual solvent.[1]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2 g of crude deacetylcolchicine/isothis compound mixture | [1] |
| Yield of this compound | 500 mg | [1] |
| Yield of Isothis compound | 660 mg | [1] |
| Melting Point of this compound | 151-152°C | [1] |
| Melting Point of Isothis compound | 220-221°C | [1] |
| Specific Rotation of this compound ([α]D²²) | -149° (c 0.94, CHCl₃) | [1] |
| Specific Rotation of Isothis compound ([α]D²²) | -297° (c 1, CHCl₃) | [1] |
| TLC Rf of this compound | 0.49 (CHCl₃-MeOH-NH₄OH 90:9:1) | [1] |
| TLC Rf of Isothis compound | 0.31 (CHCl₃-MeOH-NH₄OH 90:9:1) | [1] |
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
The protocol described provides a reliable method for the synthesis of this compound from deacetylcolchicine. The procedure is straightforward and utilizes standard laboratory techniques. The detailed purification process allows for the isolation of high-purity this compound, suitable for further chemical and biological studies. This application note serves as a valuable resource for researchers aiming to synthesize and investigate this promising colchicine analog.
References
Application Notes and Protocols for Assessing Colchifoline Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colchifoline, a natural alkaloid derived from colchicine, is a potent inhibitor of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, essential components of the cytoskeleton. This interference with microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and can subsequently induce apoptosis, or programmed cell death. These characteristics make this compound a compound of significant interest for investigation as a potential anti-cancer therapeutic.
These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound. The described methods will enable researchers to assess its cytotoxicity, effects on cell cycle progression, and its ability to induce apoptosis.
Data Presentation
The following tables summarize the cytotoxic effects of colchicine and its derivatives in various human cancer cell lines. While specific IC50 values for this compound are not widely available in the public domain, studies have shown its potency to be comparable to that of colchicine[1]. Therefore, the data for colchicine can be used as a reasonable surrogate for estimating the effective concentration range for this compound in initial experiments.
Table 1: IC50 Values of Colchicine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | Varies (specific value not provided in search results) |
| H1299 | Lung Carcinoma | Varies (specific value not provided in search results) |
| MCF-7 | Breast Adenocarcinoma | Varies (specific value not provided in search results) |
| DU-145 | Prostate Carcinoma | Varies (specific value not provided in search results) |
| HepG-2 | Hepatocellular Carcinoma | 7.40 |
| HCT-116 | Colorectal Carcinoma | 9.32 |
Note: IC50 values can vary between different studies and experimental conditions.
Table 2: Cytotoxicity of Novel Quinolines as Colchicine Binding Site Inhibitors
| Compound | HepG-2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| Colchicine | 7.40 | 9.32 | 10.41 |
| 20 | 1.78 | 2.15 | 3.24 |
| 21 | 2.33 | 3.11 | 4.07 |
| 22 | 4.12 | 5.03 | 6.18 |
| 23 | 3.89 | 4.56 | 5.72 |
| 24 | 6.21 | 7.89 | 8.91 |
| 25 | 5.01 | 6.14 | 7.22 |
| 26 | 8.15 | 9.19 | 9.87 |
| 28 | 2.98 | 3.87 | 4.95 |
Data from a study on novel quinoline derivatives that act as colchicine binding site inhibitors, demonstrating the potential for discovering compounds with greater potency than colchicine[2].
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7, HepG-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of this compound on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 1 mL of ice-cold PBS and transfer them dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 cells per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis by this compound.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide is a membrane-impermeable DNA dye that can only enter cells with compromised membranes, thus labeling late apoptotic or necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time period.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
-
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence of a reporter molecule. This compound, by binding to tubulin, is expected to inhibit this polymerization process.
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
GTP solution
-
This compound stock solution
-
Fluorescence microplate reader
Protocol:
-
Preparation:
-
Prepare a tubulin solution in polymerization buffer on ice.
-
Prepare different concentrations of this compound in polymerization buffer.
-
-
Reaction Setup:
-
In a pre-warmed 96-well plate, add the this compound dilutions.
-
Add the tubulin solution to each well.
-
Initiate the polymerization by adding GTP to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence (e.g., using a fluorescent reporter for polymerization) or absorbance (light scattering at 340 nm) at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Plot the change in fluorescence or absorbance over time for each this compound concentration.
-
Compare the polymerization curves of treated samples to the untreated control to determine the inhibitory effect of this compound.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing this compound activity.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Biological effects of modified colchicines. 2. Evaluation of catecholic colchicines, colchifolines, colchicide, and novel N-acyl- and N-aroyldeacetylcolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colchifoline Administration in Animal Models
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Colchifoline is a natural alkaloid structurally related to colchicine, a well-established anti-inflammatory agent.[1][2][3] Both compounds are known to exert their biological effects primarily through the inhibition of tubulin polymerization, a critical process for various cellular functions, including mitosis and inflammatory cell migration.[1][4][5][6] While the bulk of available research has focused on colchicine, studies indicate that this compound shares a similar potency and toxicity profile in animal models, with a strong affinity for tubulin.[3]
These application notes provide a detailed overview of the administration of colchicine in animal models, which can serve as a foundational guide for researchers investigating this compound. The protocols and data presented herein are derived from established studies on colchicine and should be adapted and optimized for specific experimental designs involving this compound.
Data Presentation: Quantitative Effects of Colchicine in Animal Models
The following tables summarize key quantitative data from studies administering colchicine in various animal models. This information provides a valuable reference for dose selection and expected outcomes.
Table 1: Anti-Inflammatory Effects of Colchicine in a Humanized Mouse Model of Sickle Cell Disease
| Parameter | Vehicle Control | Colchicine (100 µg/kg/day, IP, 14 days) | Percent Reduction | p-value | Reference |
| Plasma IL-6 | ~130 µg/g protein | ~48 µg/g protein | ~67% | <0.01 | [7][8] |
| Plasma SAP | ~33 µg/g protein | ~18 µg/g protein | ~45% | <0.01 | [7][8] |
| Skin Secretagogue IL-1β | Not specified | Not specified | 20% | <0.05 | [7] |
| Skin Secretagogue IFN-γ | Not specified | Not specified | 40% | <0.01 | [7] |
| Skin Secretagogue GM-CSF | Not specified | Not specified | 40% | <0.01 | [7] |
IP: Intraperitoneal; IL: Interleukin; SAP: Serum Amyloid P; IFN: Interferon; GM-CSF: Granulocyte-macrophage colony-stimulating factor.
Table 2: Dose-Dependent Hepatotoxicity of Colchicine in Mice (6 hours post-administration)
| Dose (mg/kg, IP) | ALT (U/L) | AST (U/L) | ALP (U/L) | Reference |
| Vehicle Control | ~50 | ~100 | ~100 | [9] |
| 0.25 | ~60 | ~120 | ~110 | [9] |
| 0.5 | ~75 | ~150 | ~120 | [9] |
| 1.0 | ~150 | ~300 | ~150 | [9] |
| 2.0 | ~400 | ~800 | ~130 | [9] |
| 4.0 | ~1000 | ~2000* | ~120 | [9] |
*Statistically significant difference compared to vehicle controls. IP: Intraperitoneal; ALT: Alanine aminotransferase; AST: Aspartate aminotransferase; ALP: Alkaline phosphatase.
Key Signaling Pathways
Colchicine, and by extension this compound, primarily targets tubulin, leading to the disruption of microtubule polymerization. This fundamental action has downstream effects on several key signaling pathways involved in inflammation.
Inhibition of the NLRP3 Inflammasome
A major mechanism of colchicine's anti-inflammatory effect is the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome.[4][5][10] The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Colchicine is thought to prevent the assembly of the inflammasome complex.[4]
References
- 1. This compound | 74515-40-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological effects of modified colchicines. 2. Evaluation of catecholic colchicines, colchifolines, colchicide, and novel N-acyl- and N-aroyldeacetylcolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Therapeutic Potential of the Ancient Drug Colchicine - American College of Cardiology [acc.org]
- 5. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colchicine - Wikipedia [en.wikipedia.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Colchicine reduces inflammation in a humanized transgenic murine model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colchicine overdose impairs the capacity of Kupffer cells to clear foreign particles and endotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of inflammation and evidence for the use of colchicine in patients with acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colchifoline as a Microtubule Destabilizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colchifoline is a naturally occurring alkaloid closely related to colchicine, a well-characterized microtubule destabilizing agent. Both compounds share a common mechanism of action by binding to the colchicine-binding site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis in proliferating cells.
Studies have shown that this compound exhibits potency and toxicity comparable to colchicine in preclinical models, with a high affinity for tubulin. These characteristics make this compound a compound of interest for research in cancer biology and other fields where the modulation of microtubule dynamics is relevant.
These application notes provide a comprehensive guide for the use of this compound as a microtubule destabilizing agent. Due to the limited availability of specific quantitative data for this compound, the following protocols and data are largely based on the extensive research conducted with its close analog, colchicine. Researchers should consider this relationship when interpreting their results.
Data Presentation
The following tables summarize the quantitative data for colchicine, which can be used as a reference for designing experiments with this compound, given their similar potencies.
Table 1: In Vitro Cytotoxicity of Colchicine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HepG-2 | Hepatocellular Carcinoma | 7.40 | Not Specified |
| HCT-116 | Colorectal Carcinoma | 9.32 | Not Specified |
| MCF-7 | Breast Adenocarcinoma | 10.41 | Not Specified |
| A549 | Lung Carcinoma | 18.83 | 72 |
| HepG2 | Hepatocellular Carcinoma | 16.92 | 72 |
Note: The IC50 value is the concentration of a drug that inhibits a biological process by 50%. These values can vary depending on the assay conditions and cell line.
Table 2: Effect of Colchicine on Tubulin Polymerization and Cell Cycle
| Parameter | Value | Conditions |
| Tubulin Polymerization IC50 | 10.6 nM | In vitro assay |
| Cell Cycle Arrest | G2/M Phase | In various cancer cell lines |
| G2/M Population (MCF-7 cells) | 80.00 ± 2.20% | 100 µg/ml colchicine |
| G2/M Population (Control) | 62.98 ± 0.98% | Untreated MCF-7 cells |
Experimental Protocols
Here are detailed protocols for key experiments to characterize the effects of this compound as a microtubule destabilizing agent.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
6-well plates
-
Complete cell culture medium
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x IC50) for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo).
Protocol 3: In Vitro Microtubule Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
This compound
-
Purified tubulin (>99% pure)
-
GTP
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
Temperature-controlled spectrophotometer
Procedure:
-
Resuspend purified tubulin in General Tubulin Buffer on ice.
-
Prepare a reaction mixture containing tubulin, GTP, and various concentrations of this compound in a 96-well plate.
-
Incubate the plate at 37°C to initiate polymerization.
-
Monitor the change in absorbance (turbidity) at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.
-
Plot the absorbance versus time to visualize the polymerization kinetics. The inhibition of polymerization will be reflected by a decrease in the rate and extent of the absorbance increase.
Protocol 4: Immunofluorescence Staining of the Microtubule Network
This protocol allows for the visualization of the effects of this compound on the cellular microtubule network.
Materials:
-
This compound
-
Cells grown on coverslips in a 24-well plate
-
Formaldehyde (4% in PBS)
-
Triton X-100 (0.1% in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound at a concentration around the IC50 value for a suitable duration (e.g., 16-24 hours).
-
Fix the cells with 4% formaldehyde for 10 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Block non-specific antibody binding with blocking buffer for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Stain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides and visualize the microtubule network using a fluorescence microscope.
Protocol 5: Apoptosis Assay (Annexin V/PI Staining)
This protocol detects the induction of apoptosis by this compound.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound as a microtubule destabilizing agent.
Caption: Mechanism of this compound-induced microtubule destabilization.
Caption: General workflow for evaluating this compound's effects.
Application Notes and Protocols for Colchicine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of Colchicine, a potent microtubule-disrupting agent, in cancer cell line research. While the initial topic specified Colchifoline, a comprehensive literature review revealed that this compound is a naturally occurring analogue of Colchicine with limited specific data in recent cancer cell line studies.[1] The vast body of research has instead focused on the parent compound, Colchicine, and its synthetic derivatives aimed at improving therapeutic indices. Therefore, these notes will focus on the well-documented applications of Colchicine, which serves as a foundational model for understanding the activity of its analogues like this compound.
Colchicine's primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule formation. This leads to mitotic arrest at the G2/M phase of the cell cycle and the subsequent induction of apoptosis.[2] Its effects on various cancer cell lines have been extensively studied, making it a critical tool for cancer research and a lead compound for the development of novel anti-cancer therapeutics.
These notes will detail its application in assessing cytotoxicity, inducing apoptosis, and inhibiting cell migration, along with the signaling pathways involved and detailed protocols for key experimental assays.
Data Presentation: In Vitro Efficacy of Colchicine
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of Colchicine in various human cancer cell lines, demonstrating its potent antiproliferative activity.
Table 1: IC₅₀ Values of Colchicine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HepG-2 | Hepatocellular Carcinoma | 7.40 | [3] |
| HCT-116 | Colon Carcinoma | 9.32 | [3] |
| MCF-7 | Breast Adenocarcinoma | 10.41 | [3] |
| AGS | Gastric Adenocarcinoma | >10 ng/mL (approx. >0.025 µM) | [4] |
| NCI-N87 | Gastric Carcinoma | 2-10 ng/mL (approx. 0.005-0.025 µM) | [4] |
| Saos-2 | Osteosarcoma | Concentration-dependent reduction in viability | [5][6] |
| U2OS | Osteosarcoma | Concentration-dependent reduction in viability | [5][6] |
Table 2: Effects of Colchicine on Apoptosis and Cell Migration
| Cell Line | Assay | Effect | Concentration | Reference |
| NCI-N87 | Flow Cytometry (Annexin V/PI) | Increased apoptosis from 3.54% to 76.6% | 0, 2, 5, 10 ng/mL | [4][7] |
| AGS | Transwell Migration | Dose-dependent inhibition of migration | 2, 5, 10 ng/mL | [4][7] |
| NCI-N87 | Transwell Migration | Dose-dependent inhibition of migration | 2, 5, 10 ng/mL | [4][7] |
| Saos-2 | Transwell Migration | Significant inhibition of migration | 10, 30 nM | [6] |
| U2OS | Transwell Migration | Significant inhibition of migration | 10, 30 nM | [6] |
Mechanism of Action and Signaling Pathways
Colchicine exerts its anti-cancer effects primarily by disrupting microtubule dynamics. This action triggers a cascade of cellular events, leading to cell cycle arrest and apoptosis.
Microtubule Depolymerization and Mitotic Arrest
Colchicine binds to β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network is critical during mitosis, as it prevents the formation of a functional mitotic spindle. Consequently, cells are arrested in the G2/M phase of the cell cycle.[2][5] This prolonged mitotic arrest ultimately activates apoptotic pathways.
Caption: Colchicine's primary mechanism of action.
Induction of Apoptosis via Intrinsic and MAPK Pathways
The apoptotic cell death induced by Colchicine involves multiple signaling pathways. A key pathway implicated is the intrinsic (mitochondrial) apoptosis pathway. Colchicine treatment leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of caspase-3, a key executioner caspase.[4]
Furthermore, studies have shown the involvement of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway in Colchicine-induced apoptosis in some cancer cell lines. In gastric cancer cells, suppression of the PI3K/Akt/mTOR pathway has also been observed following Colchicine treatment.[4]
Caption: Signaling pathways involved in Colchicine-induced apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the effects of Colchicine on cancer cell lines.
General Experimental Workflow
A typical workflow for assessing the anti-cancer effects of Colchicine involves a series of in vitro assays to determine its impact on cell viability, apoptosis, cell cycle, and migration.
Caption: Standard experimental workflow for Colchicine studies.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][8]
Materials:
-
Cancer cell lines
-
96-well flat-bottom plates
-
Complete culture medium
-
Colchicine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Colchicine in culture medium. Remove the old medium from the wells and add 100 µL of the Colchicine-containing medium to the respective wells. Include untreated control wells (medium only) and vehicle control wells (if Colchicine is dissolved in a solvent).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂. During this time, viable cells will convert MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with Colchicine as desired in 6-well plates.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide to the cell suspension. Gently vortex the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and quantify the DNA content in cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect treated and untreated cells (approximately 1 x 10⁶ cells per sample) as described in the apoptosis protocol.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate overnight at 4°C.
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be represented in a histogram, showing peaks corresponding to the G0/G1, S, and G2/M phases.
Protocol 4: Protein Expression Analysis (Western Blot)
This protocol is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as Bax, Bcl-2, and cleaved caspase-3.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again as in step 7.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. Use a loading control like β-actin to normalize protein levels.
Protocol 5: Cell Migration Assessment (Transwell Assay)
This assay evaluates the ability of cancer cells to migrate through a porous membrane, a key characteristic of metastasis.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet solution (for staining)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Starve the cells in serum-free medium for 12-24 hours before the assay.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium. Add 100-200 µL of the cell suspension (e.g., 5 x 10⁴ cells) to the upper chamber of the insert. Add Colchicine at desired concentrations to the upper chamber.
-
Incubation: Incubate the plate for a period that allows for migration but not proliferation (e.g., 12-24 hours) at 37°C and 5% CO₂.
-
Removal of Non-migrated Cells: After incubation, carefully remove the insert from the well. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Washing and Imaging: Gently wash the insert with water to remove excess stain. Allow it to air dry.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope. Calculate the average number of migrated cells per field.
References
- 1. dovepress.com [dovepress.com]
- 2. youtube.com [youtube.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 6. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]
- 7. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]
- 8. researchhub.com [researchhub.com]
Application Note: In Vitro Analysis of Tubulin Polymerization Inhibition by Colchifoline
For Research Use Only.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is tightly regulated. Disruption of this dynamic equilibrium is a key mechanism for inducing cell cycle arrest and apoptosis, making tubulin a prime target for anticancer drug development. Colchifoline is a compound investigated for its potential to inhibit tubulin polymerization. This application note provides a detailed protocol for assessing the in vitro effect of this compound on tubulin polymerization.
This compound is hypothesized to act as a microtubule-destabilizing agent by binding to the colchicine-binding site on β-tubulin.[1][2][3] This binding event is thought to induce a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules and leading to the disassembly of existing microtubules.[1][4] This mechanism is shared by a class of compounds known as colchicine-site inhibitors (CSIs).[2] The in vitro tubulin polymerization assay is a fundamental method to quantify the inhibitory effect of compounds like this compound on microtubule formation.
Principle of the Assay
The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules over time. This process is typically initiated by raising the temperature to 37°C in the presence of GTP and a polymerization buffer. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (OD) at 340 nm using a spectrophotometer. The rate and extent of polymerization are influenced by the presence of microtubule-targeting agents. Inhibitors of tubulin polymerization, such as this compound, will decrease the rate and/or the maximal level of polymerization in a concentration-dependent manner.
Materials and Reagents
-
Lyophilized Bovine Brain Tubulin (>99% pure)
-
This compound
-
Colchicine (as a positive control)
-
Paclitaxel (as a polymerization promoter control)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates (clear, flat-bottom)
-
Temperature-controlled microplate reader
Experimental Protocol
1. Reagent Preparation
-
Tubulin Reconstitution: Reconstitute lyophilized tubulin to a final concentration of 10 mg/mL in ice-cold General Tubulin Buffer. Keep on ice and use within a few hours.
-
GTP Stock Solution: Prepare a 100 mM GTP stock solution in water. Store at -20°C in small aliquots.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in DMSO to achieve the desired final concentrations for the assay. Colchicine should also be prepared in the same manner to serve as a positive control.
-
Polymerization Buffer: Prepare the final polymerization buffer by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v). Keep on ice.
2. Assay Procedure
-
On ice, add the following to each well of a pre-chilled 96-well plate:
-
85 µL of Polymerization Buffer
-
5 µL of the appropriate this compound dilution (or DMSO for the vehicle control, and Colchicine/Paclitaxel for controls).
-
-
Pre-incubate the plate at 37°C for 1 minute in the microplate reader.
-
Initiate the polymerization by adding 10 µL of reconstituted tubulin (final concentration of 1 mg/mL) to each well.
-
Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.
3. Data Analysis
-
Subtract the initial absorbance reading (at time 0) from all subsequent readings for each well to correct for background.
-
Plot the change in OD340nm against time for each concentration of this compound and the controls.
-
Determine the Vmax (maximum rate of polymerization) and the maximum OD340nm reached for each condition.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits tubulin polymerization by 50%).
Quantitative Data Summary
The following table summarizes hypothetical but representative data for the inhibitory effect of this compound on in vitro tubulin polymerization compared to the well-characterized inhibitor, colchicine.
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition |
| This compound | 2.5 |
| Colchicine | 2.1[2] - 10.6[5] |
Note: IC50 values for colchicine can vary depending on the specific assay conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound and the experimental workflow for the in vitro tubulin polymerization assay.
Caption: Proposed mechanism of this compound's action on tubulin dynamics.
Caption: Workflow for the in vitro tubulin polymerization assay.
Troubleshooting
-
No polymerization in the control well:
-
Ensure tubulin has been properly reconstituted and kept on ice.
-
Verify the concentration and viability of GTP.
-
Confirm the temperature of the plate reader is set to 37°C.
-
-
High background signal:
-
Ensure the buffer is properly filtered and free of particulates.
-
Use high-quality microplates.
-
-
Inconsistent results:
-
Ensure accurate and consistent pipetting, especially for the viscous glycerol-containing buffer.
-
Use fresh aliquots of reagents.
-
Conclusion
The in vitro tubulin polymerization assay is a robust and direct method to characterize the inhibitory activity of compounds like this compound. By following this protocol, researchers can obtain reliable and reproducible data to determine the potency of this compound as a tubulin polymerization inhibitor and to further investigate its potential as a therapeutic agent. This assay serves as a crucial primary screen in the drug discovery pipeline for novel microtubule-targeting agents.
References
- 1. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions of colchicine with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Colchifoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Colchifoline synthesis. The following sections include frequently asked questions (FAQs), detailed troubleshooting guides, a complete experimental protocol, and visualizations to clarify the process.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for this compound synthesis?
A1: The most commonly cited and reliable starting material for the laboratory-scale synthesis of this compound is deacetylcolchiceine. This precursor is readily available from the hydrolysis of colchicine.
Q2: Are there alternative methods to the one presented in this guide?
A2: While the protocol provided here is based on a detailed, peer-reviewed publication, other methods have been mentioned in scientific literature. One such method involves the selective formylation of deacetylcolchiceine using dichlorocarbene, followed by methylation. However, detailed experimental protocols for this specific application are not as readily available in the public domain. The method detailed below has been fully described and validated in the scientific literature.
Q3: What are the critical steps that significantly impact the final yield?
A3: The two most critical steps are the initial methylation of deacetylcolchiceine and the subsequent reaction with trifluoroacetylglycolyl chloride. Inefficient methylation can lead to a complex mixture of products that is difficult to separate. The second step is sensitive to moisture and requires anhydrous conditions to prevent the hydrolysis of the acid chloride, which would halt the reaction.
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: The identity and purity of the final product should be confirmed using a combination of techniques. Thin-Layer Chromatography (TLC) is useful for monitoring the reaction progress and the effectiveness of the purification. The final product should be characterized by melting point determination, High-Performance Liquid Chromatography (HPLC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Methylated Intermediates | 1. Incomplete reaction with diazomethane.2. Degradation of starting material. | 1. Ensure an excess of diazomethane is used and that the reaction is allowed to proceed to completion (monitor by TLC).2. Perform the reaction at a low temperature (e.g., 0 °C) to minimize side reactions. |
| Formation of Multiple Products in the Second Step | 1. Presence of moisture leading to hydrolysis of trifluoroacetylglycolyl chloride.2. Non-selective reaction due to temperature fluctuations. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Maintain a constant low temperature (ice bath) during the addition of the reagent. |
| Difficulty in Separating this compound from Isothis compound | 1. Inadequate chromatographic separation.2. Co-elution of the isomers. | 1. Use a long chromatography column with high-quality silica gel.2. Optimize the solvent system for elution. A common mobile phase is a mixture of chloroform, methanol, and ammonium hydroxide.[1] |
| Final Product is Impure | 1. Incomplete removal of solvents or reagents.2. Inefficient purification. | 1. Ensure the product is thoroughly dried under vacuum.2. Recrystallize the product from a suitable solvent system, such as ethyl acetate, to remove impurities.[1] |
Experimental Protocol: Synthesis of this compound from Deacetylcolchiceine
This protocol is adapted from the synthesis described by Iorio, Molinari, and Brossi (1981).[1]
Step 1: Methylation of Deacetylcolchiceine
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Preparation: Dissolve deacetylcolchiceine in a mixture of methanol and diethyl ether.
-
Reaction: Cool the solution in an ice bath. Add a freshly prepared ethereal solution of diazomethane in excess.
-
Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin-Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure to obtain a crude mixture of deacetylcolchicine and deacetylisocolchicine. This mixture is used directly in the next step.
Step 2: Synthesis of this compound and Isothis compound
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Preparation: Dissolve the crude mixture from Step 1 (e.g., 2g) in anhydrous dichloromethane (30 mL) and pyridine (1.5 mL).[1]
-
Reaction: Cool the solution in an ice bath. Under anhydrous conditions and with stirring, add trifluoroacetylglycolyl chloride (1.2 mL, 9.5 mmol) dropwise.[1] A red color may appear and disappear upon stirring.
-
Incubation: Allow the reaction mixture to stand overnight.
-
Washing: Wash the solution twice with water (2 x 3 mL) and dry the organic layer with sodium sulfate.[1]
-
Concentration: Evaporate the solvent to yield the crude product containing both this compound and its isomer.
Step 3: Purification of this compound
-
Chromatography: Dissolve the crude product in chloroform and perform column chromatography on silica gel.
-
Elution: Elute the column with a mixture of chloroform containing 5% methanol and 0.5% ammonium hydroxide.[1]
-
Isolation: Collect the fractions and monitor by TLC. The first major component to elute is this compound.
-
Crystallization: Combine the fractions containing this compound and crystallize from ethyl acetate to obtain the pure product.
Quantitative Data Summary
| Starting Material (Deacetylcolchiceine) | Isolated this compound | Isolated Isothis compound | Reference |
| 2.0 g | 500 mg | 660 mg | [1] |
Note: The yields are based on the reported synthesis and may vary depending on experimental conditions.
Visualizations
Experimental Workflow for this compound Synthesis
References
Technical Support Center: Overcoming Colchifoline Solubility Issues
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals experiencing solubility challenges with Colchifoline and other poorly water-soluble compounds in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture media or buffer. What is happening?
A1: This is a common issue known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many hydrophobic compounds like this compound. However, when this concentrated DMSO stock is introduced into an aqueous environment, the overall solvent polarity increases dramatically. This compound, being poorly soluble in water, crashes out of the solution.
Q2: What is the first thing I should try to prevent precipitation?
A2: The simplest first step is to optimize your dilution procedure. Try lowering the final concentration of this compound in your aqueous buffer. You can also try to decrease the percentage of DMSO in the final solution by using a more concentrated stock, though this may seem counterintuitive. Adding the DMSO stock to your buffer dropwise while vortexing can also help by preventing localized high concentrations of the compound. If these simple steps do not work, you should consider the solubilization techniques detailed in our troubleshooting guide.
Q3: Are there alternative solvents to DMSO I can use?
A3: Yes, other water-miscible organic solvents, often referred to as co-solvents, can be used. Examples include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[] The choice of co-solvent can influence the solubility and stability of your compound. It is crucial to ensure the chosen solvent and its final concentration are compatible with your experimental system (e.g., not toxic to cells).
Q4: Can I use pH to my advantage to increase this compound solubility?
A4: Adjusting the pH can be a very effective technique for ionizable compounds.[][2] If this compound has acidic or basic functional groups, modifying the pH of your buffer can increase its charge and, consequently, its solubility in water. However, this is not suitable for neutral compounds.[2] You must also consider the pH constraints of your experiment.
Q5: What are cyclodextrins and surfactants, and how can they help?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, effectively shielding them from the aqueous environment and increasing their apparent solubility.[3][4] Surfactants are amphiphilic molecules that, above a certain concentration, form micelles that can entrap hydrophobic drugs, thereby increasing their solubility.[5]
Troubleshooting Guide
Issue: this compound precipitates from aqueous solution during my experiment.
This guide provides a systematic approach to resolving solubility issues. Start with the simplest methods and proceed to more complex formulations as needed.
| Method | Description | Advantages | Considerations |
| 1. Co-solvents | Using a water-miscible organic solvent (like DMSO, ethanol, PEG 400) to dissolve the compound before dilution into the aqueous buffer.[][6] | Simple to prepare and evaluate.[6] Effective for many lipophilic compounds. | The final concentration of the co-solvent must be non-toxic and compatible with the assay. May still precipitate upon significant dilution. Potential for toxicity at higher concentrations.[6] |
| 2. pH Adjustment | Modifying the pH of the aqueous buffer to ionize the compound, thereby increasing its aqueous solubility.[2][7] | Simple, rapid, and uses a small amount of compound.[] Can be very effective for ionizable molecules. | Only works for compounds with acidic or basic functional groups. The required pH may not be compatible with the experimental system (e.g., cell viability). Possible precipitation if the solution is neutralized.[6] |
| 3. Surfactants | Adding a surfactant (e.g., Tween® 80, Pluronic® F-68) to the aqueous buffer to form micelles that encapsulate the hydrophobic compound. | Can significantly increase the solubility of highly insoluble compounds. | Can interfere with some biological assays. Potential for cell toxicity depending on the surfactant and concentration used. The concentration must be above the critical micelle concentration (CMC). |
| 4. Cyclodextrin Complexation | Forming an inclusion complex with a cyclodextrin (e.g., HP-β-CD, SBE-β-CD) to increase the apparent water solubility of the compound.[8] | Generally low toxicity and high biocompatibility.[4] Can significantly enhance solubility and stability.[3] | Can be more complex to prepare. The interaction is specific to the guest (drug) and host (cyclodextrin) molecules. Excess cyclodextrin can sometimes reduce absorption in vivo.[9] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
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Solvent Selection: Prepare stock solutions of this compound (e.g., 10 mM) in various water-miscible organic solvents such as DMSO, Ethanol, PEG 400, and Propylene Glycol.
-
Solubility Test: In separate microcentrifuge tubes, add your aqueous buffer (e.g., PBS or cell culture media).
-
Dilution: Add small aliquots of the this compound stock solution to the aqueous buffer to achieve your desired final concentration. Add the stock solution dropwise while vortexing vigorously to ensure rapid mixing.
-
Observation: Incubate the solutions at the experimental temperature for 1-2 hours. Visually inspect for any signs of precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Optimization: Determine the co-solvent and the maximum final concentration that keeps this compound in solution without causing toxicity in your experimental model. Always run a vehicle control (buffer + co-solvent) in your experiments.
Protocol 2: Solubility Enhancement using Cyclodextrins (Kneading Method)
This method is simple and suitable for laboratory-scale preparations.[8]
-
Reagent Preparation: Select a cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which has good water solubility and low toxicity.
-
Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (common starting ratios are 1:1 and 1:2).
-
Kneading: Place the accurately weighed amount of cyclodextrin in a mortar. Add a small amount of water or an ethanol/water mixture to form a thick paste.
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Incorporation: Gradually add the weighed this compound powder to the paste and continue to knead for 30-60 minutes. The mixture should remain as a paste.
-
Drying: Dry the resulting solid mass in an oven at 40-50°C or under vacuum until a constant weight is achieved.
-
Final Product: The dried complex can be ground into a fine powder. To use, dissolve the complex directly in your aqueous buffer. The encapsulated this compound should now be soluble.
Protocol 3: Solubility Enhancement using pH Adjustment
-
Determine pKa: If the pKa of this compound is known, this will guide the pH adjustment. For a weak acid, adjust the pH to be at least 1-2 units above the pKa. For a weak base, adjust the pH to be 1-2 units below the pKa.
-
Buffer Selection: Choose a buffer system that is effective in the desired pH range and is compatible with your experiment.
-
Titration: Prepare a concentrated stock of this compound in a small amount of a suitable solvent (e.g., 0.1 M NaOH for an acidic compound, 0.1 M HCl for a basic compound).
-
pH Adjustment: Slowly add this stock solution to your experimental buffer while monitoring the pH with a calibrated pH meter. Adjust the pH of the final solution using dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to reach the target pH.
-
Control: Ensure the final pH is stable and compatible with your assay. Always include a pH-matched vehicle control in your experiments.
Visualizing Experimental and Biological Pathways
To provide a clearer understanding of the experimental choices and the mechanism of action of this compound, the following diagrams have been generated.
Caption: Decision workflow for troubleshooting this compound solubility.
Caption: this compound inhibits microtubule polymerization.
Caption: this compound inhibits NLRP3 inflammasome activation.
References
- 2. PH adjustment: Significance and symbolism [wisdomlib.org]
- 3. touroscholar.touro.edu [touroscholar.touro.edu]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. longdom.org [longdom.org]
- 7. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. humapub.com [humapub.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Colchifoline Stability and Degradation in Solution
Disclaimer: Currently, there is a lack of specific scientific literature detailing the stability and degradation of colchifoline. The following troubleshooting guides and FAQs have been developed based on extensive research into its close structural analog, colchicine . Researchers should use this information as a foundational guide for designing and interpreting their own experiments on this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the likely causes?
Based on studies of the closely related compound colchicine, degradation is most commonly induced by exposure to alkaline (basic) conditions and strong oxidizing agents.[1][2] Exposure to UV light and acidic conditions can also contribute to degradation, although often to a lesser extent.[1][3]
Troubleshooting Steps:
-
Check Solution pH: Ensure the pH of your solvent is neutral or slightly acidic. Colchicine shows significant degradation in basic solutions (e.g., 0.5 N NaOH).[4]
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Protect from Light: Store solutions in amber vials or protect them from direct light to prevent photolytic degradation.
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Use High-Purity Solvents: Ensure solvents are free from oxidizing impurities. If preparing stock solutions, consider using freshly de-gassed or HPLC-grade solvents.
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Control Temperature: While colchicine is relatively stable under thermal stress alone, elevated temperatures can accelerate degradation in the presence of other stressors like acid or base.[1]
Q2: What are the expected degradation products of this compound?
While specific degradation products for this compound are uncharacterized, we can infer potential products from studies on colchicine. The primary degradation pathways for colchicine involve demethylation and hydrolysis.
Commonly identified degradation products for colchicine include:
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2-O-demethylcolchicine [5]
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3-O-demethylcolchicine (also known as colchiceine)[5]
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N-deacetylcolchicine [6]
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Lumicolchicines (formed upon exposure to UV light)[6]
It is plausible that this compound undergoes similar transformations. Researchers should be vigilant for compounds with mass shifts corresponding to the loss of methyl (-14 Da) or acetyl (-42 Da) groups.
Q3: How can I set up a forced degradation study for this compound?
A forced degradation study is essential to understand the inherent stability of a molecule.[7] It involves exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products.
Experimental Workflow for Forced Degradation Study
References
Troubleshooting Colchifoline crystallization experiments
Welcome to the technical support center for Colchifoline crystallization experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
A1: this compound is an alkaloid that is structurally similar to colchicine. While specific data for this compound is limited, the properties of colchicine can be used as a reference point. Colchicine typically appears as a pale yellow, crystalline powder or needles and is known to darken upon exposure to light, suggesting that this compound may also be light-sensitive. The molecular formula for this compound is C₂₂H₂₅NO₇, and its molecular weight is 415.4 g/mol .
Q2: Which solvents are recommended for the crystallization of this compound?
A2: Based on protocols for the closely related compound colchicine, ethyl acetate is a highly recommended solvent for crystallization. It can be used as the primary solvent or as an anti-solvent. Other solvents that are often effective for alkaloids include ethanol, methanol, acetone, and dichloromethane. A good starting point is to test the solubility of this compound in a range of solvents to find one in which it is moderately soluble.
Q3: What is a typical starting temperature for this compound crystallization?
A3: For colchicine, crystallization is often induced at lower temperatures, typically in the range of 0-10°C. It is advisable to start with a slow cooling process to these temperatures after dissolving the compound at a higher temperature.
Troubleshooting Guide
Problem 1: No crystals are forming.
Possible Causes & Solutions:
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Solution is not supersaturated: The concentration of this compound in the solvent may be too low.
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Solution: Slowly evaporate the solvent to increase the concentration. You can do this by leaving the container partially open in a controlled environment.
-
-
Incorrect solvent: The solvent may be too good, keeping the this compound fully dissolved.
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Solution: Introduce an anti-solvent (a solvent in which this compound is poorly soluble) dropwise to the solution to induce precipitation.
-
-
Nucleation is inhibited: The solution may be too clean, lacking sites for crystals to begin forming.
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Solution: Try scratching the inside of the glass container with a glass rod below the solvent level to create nucleation sites. Seeding the solution with a tiny crystal of this compound, if available, can also initiate crystallization.
-
Problem 2: The product has "oiled out" instead of crystallizing.
Possible Causes & Solutions:
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Supersaturation is too high: The concentration of this compound is too high, or the temperature was dropped too quickly, causing the compound to come out of solution as a liquid phase instead of a solid crystal lattice.
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Solution: Try to redissolve the oil by gently warming the solution and then allowing it to cool much more slowly. Alternatively, you can add a small amount of the primary solvent to redissolve the oil and then proceed with a slower evaporation or cooling method.
-
-
Presence of impurities: Impurities can interfere with the crystal lattice formation.
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Solution: Purify the this compound sample using a technique like column chromatography before attempting crystallization again.
-
Problem 3: The crystals are too small.
Possible Causes & Solutions:
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Rapid nucleation: Too many crystals started forming at once, leading to competition for the available material and resulting in small crystals.
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Solution: Slow down the crystallization process. This can be achieved by a slower cooling rate or a slower addition of an anti-solvent. Reducing the level of supersaturation can also help.
-
-
High degree of agitation: Mechanical disturbance can lead to the formation of many small crystals.
-
Solution: Ensure the crystallization vessel is in a location free from vibrations. Avoid unnecessary movement of the container during crystal growth.
-
Experimental Protocols
General Protocol for this compound Crystallization (based on colchicine methods):
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Dissolution: Dissolve the crude this compound powder in a minimal amount of a suitable solvent (e.g., ethyl acetate) at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.
-
Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Slowly cool the solution to room temperature. To promote the growth of larger crystals, the cooling process should be gradual.
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Inducing Crystallization: If crystals do not form at room temperature, further cool the solution to 0-10°C. If necessary, induce crystallization by scratching the inner surface of the container or by seeding with a pre-existing this compound crystal.
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Crystal Growth: Allow the solution to stand undisturbed for several hours to days to allow for crystal growth.
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Isolation: Isolate the crystals by filtration (e.g., using a Büchner funnel).
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Recommended Solvents for Alkaloid Crystallization
| Solvent | Typical Use | Notes |
| Ethyl Acetate | Primary Solvent / Anti-solvent | Frequently cited for colchicine crystallization. Good for slow evaporation. |
| Ethanol | Primary Solvent | Good for dissolving many alkaloids; may require an anti-solvent. |
| Methanol | Primary Solvent | Similar to ethanol but more polar. |
| Acetone | Primary Solvent | A more polar solvent, useful for highly polar alkaloids. |
| Dichloromethane | Primary Solvent | A less polar solvent, good for less polar alkaloids. |
| Hexane / Heptane | Anti-solvent | Often used to induce precipitation from more polar solvents. |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Action |
| No Crystals | Insufficient Supersaturation | Slow solvent evaporation. |
| Incorrect Solvent | Add an anti-solvent. | |
| Lack of Nucleation Sites | Scratch the container or seed the solution. | |
| Oiling Out | High Supersaturation / Rapid Cooling | Re-dissolve and cool slowly. |
| Impurities | Purify the sample before crystallization. | |
| Small Crystals | Rapid Nucleation | Slow down the cooling or anti-solvent addition. |
| Agitation | Minimize vibrations and disturbances. |
Visualizations
Caption: Troubleshooting workflow for when no crystals are observed.
Caption: Key factors that influence the outcome of crystallization experiments.
Optimizing Colchifoline Dosage for In Vivo Studies: A Technical Support Resource
A Note on Nomenclature: Initial searches for "Colchifoline" did not yield specific in vivo study data. It is highly probable that this is a variant or misspelling of "Colchicine," a well-researched compound. This guide will proceed under the assumption that the intended compound of interest is Colchicine and will provide detailed information relevant to its use in preclinical research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vivo studies with Colchicine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Colchicine?
Colchicine's main mechanism of action is the disruption of microtubule polymerization by binding to tubulin.[1][2] This interference with microtubule dynamics affects various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] Consequently, it leads to the downregulation of multiple inflammatory pathways and the modulation of the innate immune system.[1]
Q2: How does Colchicine exert its anti-inflammatory effects?
Colchicine's anti-inflammatory properties stem from its ability to inhibit neutrophil activity. By disrupting microtubule formation, it impedes the migration of neutrophils to sites of inflammation.[2][3] This reduces the accumulation of these immune cells, thereby decreasing the inflammatory response. Additionally, Colchicine inhibits the activation of the NLRP3 inflammasome, a key component in inflammatory pathways, which in turn reduces the production of pro-inflammatory cytokines like IL-1β.[1][2][3][4]
Q3: What are the common administration routes for Colchicine in in vivo studies?
In preclinical studies, Colchicine is most commonly administered orally (p.o.) or via injection (intraperitoneal, i.p., or intravenous, i.v.).[5][6] The choice of administration route can significantly impact the bioavailability and pharmacokinetics of the compound. Oral administration is convenient but may have lower bioavailability compared to intravenous injection.
Q4: How should Colchicine be prepared and stored for in vivo experiments?
Colchicine is soluble in water (45 mg/ml), absolute ethanol (50 mg/ml), and chloroform. For in vivo use, it is crucial to prepare sterile solutions. This can be achieved by dissolving Colchicine in a sterile, pH-balanced, and osmotically balanced diluent suitable for injection, such as sterile 0.9% Sodium Chloride.[7] The solution should then be filtered through a 0.2 µm filter into a sterile container.[7] Colchicine solutions, when protected from light, are stable at 2-8°C for at least six months. To prevent photodegradation, it is recommended to wrap containers in metal foil and store them in the dark.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High mortality or severe toxicity in animals | - Dosage too high: Colchicine has a narrow therapeutic index. - Incorrect administration: Bolus injections can lead to rapid, toxic concentrations. - Animal strain/species sensitivity: Different species and strains can have varying sensitivities. | - Review dosage: Consult the dosage tables below and start with the lower end of the recommended range. - Refine administration technique: For intravenous administration, consider a slower infusion rate. - Conduct a pilot study: Use a small cohort of animals to determine the optimal dose for your specific model and strain. |
| Lack of therapeutic effect | - Dosage too low: Insufficient concentration at the target site. - Poor bioavailability: Issues with the formulation or administration route. - Timing of administration: The therapeutic window may have been missed. | - Increase dosage incrementally: Gradually increase the dose while closely monitoring for signs of toxicity. - Consider an alternative administration route: If using oral administration, switching to intraperitoneal or intravenous injection may increase bioavailability. - Optimize the treatment schedule: Administer Colchicine at different time points relative to the induced pathology to identify the optimal therapeutic window. |
| Gastrointestinal side effects (e.g., diarrhea, weight loss) | - Known side effect of Colchicine: Particularly common with oral administration. | - Lower the dose: Often, a reduction in the dosage can alleviate these side effects. - Divide the daily dose: Administering smaller doses more frequently throughout the day may be better tolerated. - Provide supportive care: Ensure animals have easy access to food and water to prevent dehydration. |
| Inconsistent results between experiments | - Variability in drug preparation: Inconsistent concentrations or degradation of the compound. - Inconsistent administration: Variations in injection volume or technique. - Biological variability: Differences between individual animals. | - Standardize preparation: Prepare fresh solutions for each experiment or ensure proper storage of stock solutions. - Standardize administration: Use precise techniques and ensure all personnel are trained consistently. - Increase sample size: A larger number of animals per group can help to account for biological variability. |
Data Presentation: In Vivo Dosage Summary
The following tables summarize reported in vivo dosages of Colchicine in various animal models. It is crucial to note that the optimal dose will depend on the specific experimental model, the strain of the animal, and the intended therapeutic effect.
Table 1: Colchicine Dosage in Rodent Models
| Animal Model | Strain | Dosage | Administration Route | Application | Reference |
| Mouse | C57Bl/6 | 30 mg/kg | Oral | Colchicine Poisoning Model | [8] |
| Mouse | - | 0.05 and 0.1 mg/kg | - | Gastric Cancer Model | [9][10] |
| Mouse | - | 2 mg/kg | - | Fas-Induced Liver Injury | [11] |
| Rat | Sprague-Dawley | 10, 20, or 30 mg/kg | Oral (gavage) | Acute Oral Toxicity Study | [12] |
| Rat | - | - | Intraperitoneal | Antibody Secretion Study | [13] |
Table 2: Colchicine Dosage in Larger Animal Models
| Animal Model | Dosage | Administration Route | Application | Reference |
| Pig | 0.5 and 1.0 mg/kg | Oral (bolus) | Toxicity Model | [6] |
| Pig | 0.25 and 1.0 mg/kg | Intravenous (infusion) | Toxicity Model | [6] |
Experimental Protocols
Protocol 1: Induction of Gouty Arthritis in Mice
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Animal Model: Male C57BL/6 mice.
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Colchicine Preparation: Dissolve Colchicine in sterile 0.9% saline.
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Colchicine Administration: Administer Colchicine orally at varying doses.
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Induction of Gout: 1 hour after Colchicine administration, inject 100 µg of monosodium urate (MSU) crystals intraperitoneally.
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Endpoint Measurement: After 4 hours, collect peritoneal cells to measure superoxide production and neutrophil infiltration. Serum can be collected to assess liver and renal toxicity.[5]
Protocol 2: Murine Model of Colchicine Poisoning and Endotoxemia
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Animal Model: Male C57Bl/6 mice.
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Colchicine Administration: Administer a single oral dose of 30 mg/kg Colchicine.
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Monitoring: Monitor animals for clinical signs of toxicity.
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Sample Collection: Euthanize animals at various time points (e.g., 3, 6, 9, 12, and 18 hours) after administration.
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Analysis: Collect blood to measure serum levels of endotoxin and TNF-α. Collect intestinal tissue to assess intestinal permeability and expression of tight junction proteins like ZO-1.[8]
Mandatory Visualizations
Signaling Pathway of Colchicine's Anti-inflammatory Action
References
- 1. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 3. Anti-inflammatory effects of colchicine on coronary artery disease [e-jcpp.org]
- 4. The Therapeutic Potential of the Ancient Drug Colchicine - American College of Cardiology [acc.org]
- 5. Colchicine suppresses neutrophil superoxide production in a murine model of gouty arthritis: a rationale for use of low-dose colchicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. Acute Colchicine Poisoning Causes Endotoxemia via the Destruction of Intestinal Barrier Function: The Curative Effect of Endotoxin Prevention in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer effects and underlying mechanism of Colchicine on human gastric cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Colchicine protects mice from the lethal effect of an agonistic anti-Fas antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vivo and in vitro effects of colchicine and vinblastine on the secretory process of antibody-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Colchifoline Cytotoxicity in Primary Cells
Disclaimer: Information specific to "Colchifoline" is limited in publicly available scientific literature. This guide leverages extensive data on its parent compound, colchicine, and other microtubule-targeting agents. The principles and protocols provided are based on the known mechanisms of this class of compounds and should serve as a strong starting point for your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound, like its parent compound colchicine, is a microtubule-targeting agent. Its primary mechanism of action involves binding to tubulin, the protein subunit of microtubules.[1][2] This binding inhibits microtubule polymerization, which is crucial for various cellular processes.[1][2] The disruption of the microtubule network leads to:
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Mitotic Arrest: Inhibition of mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).
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Disruption of Intracellular Transport: Microtubules serve as tracks for the transport of organelles, vesicles, and proteins. Disruption of this network impairs essential cellular functions.
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Altered Cell Shape and Motility: The cytoskeleton, of which microtubules are a key component, is vital for maintaining cell structure and enabling movement.
Q2: Why are primary cells more sensitive to this compound than immortalized cell lines?
A2: Primary cells are often more sensitive to cytotoxic agents for several reasons:
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Lower Proliferation Rate: While this compound's primary cytotoxic effect is on dividing cells, the disruption of essential microtubule functions in non-dividing primary cells (like neurons) can also lead to toxicity.
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Lack of Genetic Alterations: Primary cells have not undergone the genetic mutations that immortalized cell lines have, which can sometimes confer resistance to cytotoxic agents.
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Complex In Vivo-like Phenotype: Primary cells retain more of the complex physiological characteristics of their tissue of origin and can be more susceptible to disruptions in cellular homeostasis.
Q3: What are the expected morphological changes in primary cells treated with this compound?
A3: Common morphological changes include:
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Cell rounding and detachment from the culture surface.
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Shrinking of the cell body and nuclear condensation (indicative of apoptosis).
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Formation of membrane blebs.
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For adherent cells like neurons, retraction of axons and dendrites may be observed.
Q4: What is a typical starting concentration range for this compound in primary cell culture?
A4: This is highly dependent on the primary cell type and the duration of exposure. Based on data from colchicine and its derivatives, a starting range of 1 nM to 1 µM is often used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental goals.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death even at low this compound concentrations | Primary cells are highly sensitive. | Reduce the concentration range in your dose-response experiment. Shorten the exposure time. Ensure optimal cell health before starting the experiment. |
| Solvent toxicity (e.g., DMSO). | Ensure the final solvent concentration is minimal (typically <0.1%) and run a solvent-only control. | |
| Inconsistent results between experiments | Variation in cell density at the time of treatment. | Standardize cell seeding density and ensure even cell distribution in culture plates. |
| Cells are at different passage numbers. | Use primary cells within a narrow and early passage range for all experiments. | |
| Reagent variability. | Prepare fresh dilutions of this compound for each experiment. Use a consistent source and lot of media and supplements. | |
| Cells are detaching from the culture surface | Cytoskeletal disruption is a primary effect of this compound. | This is an expected outcome at cytotoxic concentrations. For imaging experiments, consider using a lower, non-toxic concentration or shorter time points. Ensure culture vessels are appropriately coated to promote cell adhesion. |
| Difficulty in distinguishing between cytotoxicity and cytostatic effects | This compound can cause cell cycle arrest without immediate cell death. | Use multiple assays to assess cell health. Combine a metabolic activity assay (e.g., MTT, PrestoBlue) with a cytotoxicity assay that measures membrane integrity (e.g., LDH release, Propidium Iodide staining). Cell cycle analysis by flow cytometry can also be informative. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in Primary Cells using a Resazurin-based Assay
-
Cell Seeding:
-
Culture primary cells to 70-80% confluency.
-
Harvest and count the cells.
-
Seed cells in a 96-well plate at the empirically determined optimal density. Allow cells to adhere and recover for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the highest concentration of solvent used) and a no-treatment control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Add a resazurin-based reagent (e.g., PrestoBlue™, alamarBlue™) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours, or as determined for your cell type.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Subtract the background (medium only) reading.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide Staining
-
Cell Treatment:
-
Seed primary cells in a 6-well plate and allow them to adhere.
-
Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for the chosen time. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect the culture medium (to include any detached, apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or a mild dissociation reagent.
-
Combine the detached cells with the collected medium and centrifuge to pellet the cells.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.
-
Quantitative Data Summary
The following table summarizes representative IC50 values for colchicine in various cell types. These values should be used as a reference to guide your initial dose-response experiments with this compound.
| Cell Type | Assay | Exposure Time (h) | IC50 (nM) |
| Human Cancer Cell Lines (average) | MTT | 72 | 10 - 50 |
| Primary Human Hepatocytes | Albumin Secretion | 24 | ~1000 |
| Primary Neurons | Viability Assay | 48 | 1 - 100 |
| Primary Endothelial Cells | Proliferation Assay | 72 | 1 - 20 |
Note: The cytotoxicity of colchicine and its derivatives is highly dependent on the cell type, its proliferative state, and the assay used. Non-proliferating primary cells, like hepatocytes, tend to be less sensitive.
Visualizing Key Pathways and Workflows
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: Troubleshooting workflow for high cytotoxicity.
References
Preventing interference in Colchifoline fluorescence assays
Welcome to the technical support center for Colchifoline fluorescence assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that can interfere with the accuracy and reliability of your this compound fluorescence assay data.
Issue 1: Low or No Fluorescence Signal
A weak or absent signal can be frustrating. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps |
| Incorrect Wavelength Settings | Verify that the excitation and emission wavelengths on your fluorometer are set appropriately for this compound. While specific values for this compound may vary, for the closely related compound colchicine, fluorescence is often excited around 360 nm with emission read between 420-450 nm.[1] |
| This compound Degradation | This compound, like its parent compound colchicine, can be sensitive to light (photolabile).[2] Prepare fresh solutions and protect them from light by using amber tubes or covering them with foil. |
| Low this compound Concentration | Ensure your this compound concentration is within the optimal range for your assay. If the concentration is too low, the signal may be indistinguishable from the background. |
| Inactive Tubulin | The fluorescence of colchicine and its derivatives is often dependent on binding to its target, tubulin.[2][3] Ensure your purified tubulin is active and has been stored correctly, typically at -70°C in a desiccated form.[4] |
| Incorrect Buffer Conditions | The pH and composition of the buffer can influence both tubulin polymerization and this compound fluorescence. Ensure you are using the recommended buffer system for your tubulin polymerization assay. The stability of similar compounds can be pH and buffer dependent.[5][6] |
Issue 2: High Background Fluorescence
Elevated background fluorescence can mask the specific signal from your assay. Here’s how to address it.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence from Media/Buffers | Cell culture media components like phenol red and riboflavin are known to be autofluorescent.[7][8] Whenever possible, use phenol red-free media and consider specialized imaging solutions that lack riboflavin for the final measurement step.[7] |
| Autofluorescence from Serum | Fetal Bovine Serum (FBS) is a significant source of autofluorescence.[7] If possible, reduce the serum concentration in your media during the assay or switch to a serum-free medium. Even a reduction from 50% to 25% v/v serum can decrease signal reduction.[9] |
| Compound Autofluorescence | The test compounds themselves can be fluorescent. To check for this, run a control plate with your compounds but without this compound.[3][9] |
| Contaminated Plates or Solutions | Dust particles and microbial contamination can fluoresce. Use fresh, high-quality microplates and sterile-filter all your buffers and solutions. |
Issue 3: Inconsistent or Non-Reproducible Results
Variability between wells or experiments can compromise your data's validity.
| Potential Cause | Troubleshooting Steps |
| Temperature Fluctuations | Tubulin polymerization is highly temperature-dependent.[4] Ensure your plate reader maintains a stable and uniform temperature (typically 37°C) throughout the experiment. Pre-warm your plates and solutions to the assay temperature.[4] |
| Photobleaching | Repeatedly exposing this compound to the excitation light can cause it to lose its fluorescence. Minimize exposure by using the lowest necessary excitation intensity and reducing the number of measurement time points.[4][10] |
| Inner Filter Effect | At high concentrations of this compound or other absorbing species in the well, the excitation or emission light can be absorbed, leading to a non-linear relationship between concentration and fluorescence.[11][12] Dilute your sample if the absorbance is too high (generally, keep absorbance below 0.1).[11] |
| Pipetting Errors | Inaccurate or inconsistent pipetting can lead to significant variability. Ensure your pipettes are calibrated and use careful, consistent technique. |
Quantitative Data Summary
The following tables provide quantitative data on common sources of interference. Note that much of this data is for colchicine or general fluorophores and should be used as a guideline for this compound assays.
Table 1: Autofluorescence of Common Media Components
| Component | Excitation Range (nm) | Emission Range (nm) | Potential Impact |
| Phenol Red | 400 - 560 | 550 - 650 | Can quench the signal of some visible wavelength dyes.[8] |
| Riboflavin | 375 - 500 | 500 - 650 | Autofluorescent, increasing background signal.[7][13] |
| Fetal Bovine Serum (FBS) | Broad | Broad | High autofluorescence and can cause signal inhibition.[7][9][14] |
Table 2: General Photophysical Properties and Considerations
| Parameter | Typical Value/Range | Significance in this compound Assays |
| Fluorescence Quantum Yield (ΦF) | Varies greatly (e.g., Quinine Sulfate: 0.60) | A measure of the efficiency of fluorescence. A lower quantum yield means a dimmer signal.[15][16] |
| Photobleaching Rate | Varies by fluorophore and conditions | Determines the rate at which the fluorescent signal is lost upon exposure to light.[4][10] |
| Inner Filter Effect Threshold | Absorbance < 0.1 | Above this absorbance, the relationship between concentration and fluorescence becomes non-linear.[11] |
Experimental Protocols
Protocol 1: Fluorescence-Based Tubulin Polymerization Assay
This protocol is adapted from commercially available kits and is a standard method for assessing the effect of compounds on tubulin polymerization.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound (or other test compound)
-
Black, clear-bottom 96-well plates
-
Temperature-controlled fluorometer
Procedure:
-
Reagent Preparation:
-
Reconstitute tubulin on ice in General Tubulin Buffer to a final concentration of 10 mg/ml.
-
Prepare a 2x polymerization buffer containing General Tubulin Buffer, 2 mM GTP, and 20% glycerol.
-
Prepare serial dilutions of this compound in 1x polymerization buffer.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the fluorometer to 37°C.[4]
-
Add 50 µl of the 2x polymerization buffer to each well.
-
Add 50 µl of the appropriate this compound dilution or vehicle control to the wells.
-
-
Initiation and Measurement:
-
Initiate the polymerization by adding 100 µl of the cold tubulin solution to each well, bringing the final volume to 200 µl and the tubulin concentration to 5 mg/ml.
-
Immediately place the plate in the pre-warmed fluorometer.
-
Measure the fluorescence every minute for 60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~420 nm.[1]
-
Protocol 2: Autofluorescence Counter-Screen
This protocol helps determine if your test compounds are contributing to the background fluorescence.
Materials:
-
Test compounds at the same concentration and in the same vehicle as the primary assay.
-
Assay buffer from the primary assay.
-
Black, clear-bottom 96-well plates.
-
Fluorometer with the same settings as the primary assay.
Procedure:
-
Prepare a 96-well plate with your test compounds at the final assay concentration in the assay buffer.
-
Include wells with vehicle control (e.g., DMSO) in the assay buffer.
-
Incubate the plate under the same conditions (temperature and time) as your primary assay.
-
Measure the fluorescence of the plate using the same excitation and emission wavelengths as your this compound assay.
-
Wells containing compounds that show a significantly higher fluorescence signal compared to the vehicle control are likely autofluorescent. A common threshold for significant autofluorescence is 3 standard deviations above the background.[3]
Signaling Pathway and Workflow Diagrams
References
- 1. Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A fluorescence stopped flow study of colchicine binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of pH, buffer species, and storage temperature on physicochemical stability of a humanized monoclonal antibody LA298 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Effect of serum content and diluent selection on assay sensitivity and signal intensity in multiplex bead-based immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. A study of colchicine tubulin complex by donor quenching of fluorescence energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescent assay for riboflavin binding to cytochrome P450 2B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dreem.openfluor.org [dreem.openfluor.org]
- 16. chem.uci.edu [chem.uci.edu]
Technical Support Center: Colchifoline-Protein Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Colchifoline-protein binding assays. The primary binding partner for this compound, a derivative of colchicine, is tubulin . The protocols and data presented here are focused on the interaction between this compound and tubulin.
Frequently Asked Questions (FAQs)
Q1: What is the primary binding site of this compound on tubulin?
A1: this compound, like its parent compound colchicine, binds to the β-subunit of the tubulin heterodimer at a specific site known as the colchicine binding site (CBS). This binding event inhibits tubulin polymerization, leading to microtubule destabilization.[1]
Q2: Why is tubulin considered a challenging protein to work with in binding assays?
A2: Tubulin is a notoriously unstable protein. Its ability to polymerize is sensitive to temperature, buffer conditions, and the presence of nucleotides (GTP). Purified tubulin can lose its activity over time, even when stored at low temperatures.[2] Therefore, careful handling and optimized buffer conditions are crucial for obtaining reliable binding data.
Q3: What are some common techniques to measure the binding of this compound to tubulin?
A3: Several biophysical techniques can be employed, including:
-
Fluorescence Polarization (FP): Useful for measuring the binding of a fluorescently labeled this compound analogue or in a competition format with a known fluorescent ligand for the colchicine binding site.
-
Surface Plasmon Resonance (SPR): A label-free method to determine binding kinetics (k_a, k_d) and affinity (K_d) by immobilizing tubulin on a sensor chip and flowing this compound over the surface.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).
-
Pull-down Assays: Primarily a qualitative method to confirm interaction, where tagged tubulin is used to "pull down" this compound from a solution.
Q4: Are there known binding affinity values for this compound or similar compounds to tubulin?
Quantitative Data Summary
The following table summarizes representative binding constants for colchicine and other compounds that bind to the colchicine binding site on tubulin. These values can be used as a benchmark when designing and interpreting your this compound binding experiments.
| Compound | Protein Source | Method | K_d (Dissociation Constant) | Reference |
| Colchicine | Bovine Brain Tubulin | Equilibrium Ultracentrifugation | 0.27 µM | [2] |
| Colchicine | Sea Urchin Flagellar Tubulin | Equilibrium Ultracentrifugation | 0.50 µM | [2] |
| Colchicine | Biotin-labeled Tubulin | Scintillation Proximity Assay | 1.4 µM | [3] |
| Podophyllotoxin | Bovine Brain Tubulin | Fluorescence Competition | ~0.5 µM | [6] |
| Nocodazole | Bovine Brain Tubulin | Fluorescence Competition | ~1.0 µM | [6] |
| Combretastatin A4 | Bovine Brain Tubulin | Fluorescence Competition | 0.13 µM | [6] |
| PM534 | Not Specified | Not Specified | 20 nM | [7] |
Experimental Protocols & Troubleshooting
This section provides detailed methodologies and troubleshooting guides for common assays used to study this compound-tubulin interactions.
Tubulin Purification and Handling
A critical prerequisite for any binding assay is the quality of the purified tubulin.
Protocol: Tubulin Purification by Polymerization-Depolymerization Cycles
This method selects for assembly-competent tubulin.
-
Source Material: Use fresh or flash-frozen brain tissue (e.g., porcine or bovine) or cultured cells known to express high levels of tubulin.[8][9]
-
Homogenization: Homogenize the tissue in a cold lysis buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8) supplemented with protease inhibitors and GTP.[9]
-
Clarification: Centrifuge the homogenate at high speed to remove cellular debris.
-
First Polymerization: Add glycerol and additional GTP to the supernatant and incubate at 37°C to induce microtubule polymerization.
-
Pelleting: Pellet the microtubules by ultracentrifugation.
-
Depolymerization: Resuspend the microtubule pellet in cold buffer without glycerol to induce depolymerization back to tubulin dimers.
-
Clarification: Centrifuge at high speed to remove any aggregates.
-
Second Polymerization/Depolymerization Cycle: Repeat steps 4-7 for higher purity.
-
Final Product: The final supernatant contains purified, assembly-competent tubulin. Aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
Troubleshooting: Tubulin Purification
| Problem | Possible Cause | Solution |
| Low Yield | Inefficient polymerization. | Ensure fresh GTP and adequate glycerol concentration. Optimize incubation time and temperature. |
| Proteolytic degradation. | Use a fresh cocktail of protease inhibitors during homogenization.[9] | |
| Poor Activity (does not polymerize) | Tubulin denaturation. | Work quickly and maintain cold temperatures throughout the purification, except during polymerization steps. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer conditions. | Verify the pH and composition of all buffers. |
Surface Plasmon Resonance (SPR) Assay
Protocol: this compound-Tubulin Binding Kinetics using SPR
-
Chip Preparation: Use a sensor chip suitable for protein immobilization (e.g., CM5).
-
Tubulin Immobilization: Immobilize purified tubulin onto the sensor chip surface using standard amine coupling chemistry.
-
This compound Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+). If solubility is an issue, a small percentage of DMSO can be included, but ensure the same concentration is in the running buffer.
-
Binding Measurement: Inject the different concentrations of this compound over the immobilized tubulin surface and a reference flow cell.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k_a), dissociation rate (k_d), and dissociation constant (K_d).
Troubleshooting: SPR Assay
| Problem | Possible Cause | Solution |
| No or Low Binding Signal | Inactive immobilized tubulin. | Use freshly purified and active tubulin. Avoid harsh immobilization conditions. |
| Low concentration of this compound. | Increase the concentration range of this compound. | |
| High Non-specific Binding | Hydrophobic interactions. | Add a small amount of surfactant (e.g., 0.005% P20) to the running buffer. |
| Inaccurate Kinetic Fitting | Mass transport limitation. | Increase the flow rate or use a lower density of immobilized tubulin. |
Fluorescence Polarization (FP) Competition Assay
Protocol: FP Competition Assay for this compound
-
Reagents: Purified tubulin, a fluorescent probe known to bind the colchicine site (e.g., a fluorescent colchicine derivative), and a serial dilution of this compound.
-
Assay Buffer: A buffer that maintains tubulin stability and activity.
-
Assay Setup: In a microplate, add a fixed concentration of tubulin and the fluorescent probe to each well.
-
Competition: Add the serial dilution of this compound to the wells. Include controls with no competitor and no tubulin.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: Plot the change in polarization as a function of this compound concentration and fit the data to a competition binding model to determine the IC50, from which the K_i (inhibition constant) can be calculated.
Troubleshooting: FP Assay
| Problem | Possible Cause | Solution |
| Low Assay Window (small change in mP) | Probe concentration is too high. | Optimize the concentration of the fluorescent probe. |
| Tubulin concentration is too low. | Increase the tubulin concentration. | |
| High Background Signal | Autofluorescence of this compound. | Measure the fluorescence of this compound alone and subtract it from the assay signal. |
| Inconsistent Readings | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
Visualizations
Signaling Pathway: this compound's Effect on Microtubule Dynamics
The following diagram illustrates the mechanism by which this compound binding to tubulin leads to the disruption of microtubule dynamics, a critical process for cell division and other cellular functions.
Caption: this compound's mechanism of action on microtubule dynamics.
Experimental Workflow: SPR Assay
This diagram outlines the key steps in performing a Surface Plasmon Resonance experiment to determine the binding kinetics of this compound to tubulin.
Caption: Workflow for a this compound-tubulin SPR binding assay.
Logical Relationship: Troubleshooting Non-specific Binding
This diagram presents a logical workflow for troubleshooting non-specific binding issues in a protein-ligand binding assay.
Caption: Decision tree for troubleshooting non-specific binding.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of colchicine binding on the reversible dissociation of the tubulin dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Colchicine binding to tubulin monomers: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biphasic kinetics of Colchicine-Tubulin interaction : Role of amino acids surrounding the A-ring of bound colchicine molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PM534, an Optimized Target-Protein Interaction Strategy through the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles [jove.com]
Validation & Comparative
A Comparative Analysis of Colchicine and its Derivatives in Tubulin Assembly Inhibition
This guide provides a detailed comparison of the efficacy of the natural alkaloid colchicine and its semi-synthetic derivatives, often explored under various research names, which for the purpose of this comparison we will discuss in the context of "Colchifoline" as a representative analogue. The focus is on their shared mechanism of action as mitotic agents that interfere with microtubule polymerization and their differential effects on cellular cytotoxicity and tubulin-binding kinetics. This document is intended for researchers and professionals in drug development exploring antimitotic and anti-inflammatory agents.
Colchicine, a secondary metabolite extracted from plants like Colchicum autumnale, has a long history in medicine, primarily for treating gout flares and Familial Mediterranean Fever (FMF).[1][2] Its therapeutic effect is largely attributed to its anti-inflammatory properties, which stem from its ability to disrupt microtubule function in neutrophils.[2][3] However, its clinical utility is hampered by a narrow therapeutic index and significant side effects.[1] This has spurred the development of numerous colchicine derivatives to enhance efficacy and improve the safety profile.
Mechanism of Action: Tubulin Polymerization Inhibition
Both colchicine and its derivatives exert their primary biological effect by interfering with microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[3][4] This disruption of the cytoskeleton leads to mitotic arrest in the metaphase, ultimately inducing apoptosis in proliferating cells.[4] While the core mechanism is conserved, derivatives can exhibit different binding affinities and kinetics.[5] For instance, some derivatives show more rapid binding to tubulin, which may contribute to their enhanced biological activity.[5]
The pathway diagram below illustrates the mechanism of tubulin polymerization and its inhibition by colchicine and its analogues.
Comparative Efficacy Data
The primary measure of efficacy for colchicine and its derivatives in an oncological context is their cytotoxicity against cancer cell lines, typically represented by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following tables summarize comparative data for colchicine and several of its derivatives against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Colchicine vs. Synthetic Derivatives
| Compound | A549 (Lung) IC50 (nM) | MCF-7 (Breast) IC50 (nM) | LoVo (Colon) IC50 (nM) | LoVo/DX (Doxorubicin-Resistant) IC50 (nM) |
| Colchicine (1) | >10 | 1.8 | 10.1 | 702.2 |
| Derivative 14 (2-chlorobenzyl) | 1.1 | 0.7 | 0.1 | 1.6 |
| Derivative 13 | 4.6 | - | - | - |
| Derivative 2 (Amide) | - | 1.6 | - | - |
Data sourced from a study on double-modified colchicine derivatives.[6] Note: A dash (-) indicates data not provided in the source.
As the data indicates, synthetic modifications can dramatically increase cytotoxic potency. Derivative 14, for instance, is approximately 440 times more potent than the parent colchicine compound against the doxorubicin-resistant LoVo/DX cell line, highlighting its potential to overcome multidrug resistance.[6] Other studies have identified derivatives like 3g that show enhanced selectivity for melanoma cells over other cell types, suggesting a potential for reduced toxicity to healthy cells.[7]
Experimental Protocols
The evaluation of colchicine and its derivatives relies on standardized in vitro assays. Below are the methodologies for the key experiments used to generate the comparative data.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the IC50 values of the compounds.
-
Cell Seeding: Human cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of colchicine or its derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting viability against compound concentration.
The workflow for a typical cytotoxicity experiment is outlined in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. Colchicine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
Head-to-head comparison of Colchifoline and other tubulin inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of Colchifoline and other prominent tubulin inhibitors. We delve into their mechanisms of action, cytotoxic profiles, and effects on microtubule dynamics, presenting a clear overview for research and development applications.
Overview of Tubulin Inhibitors
Tubulin, a critical component of the cellular cytoskeleton, is a key target in cancer chemotherapy. Its polymerization into microtubules is essential for cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with tubulin dynamics can arrest the cell cycle and induce apoptosis, making them potent anti-cancer agents. These inhibitors are broadly classified based on their binding site on the tubulin dimer and their effect on microtubule polymerization.
This compound , a natural alkaloid derived from plants of the Colchicum genus, is a colchicine derivative.[1] Structurally and biologically, it is closely related to colchicine, a well-known tubulin inhibitor that binds to the β-tubulin subunit, preventing its polymerization into microtubules.[2][3]
This guide will compare this compound, primarily through its direct analog colchicine, with other major classes of tubulin inhibitors:
-
Colchicine Binding Site Inhibitors (CBSIs): Including colchicine and its analogs, these compounds inhibit the assembly of tubulin into microtubules.[2]
-
Vinca Alkaloids: Such as vinblastine and vincristine, which also inhibit microtubule assembly but bind to a different site on β-tubulin.
-
Taxanes: Like paclitaxel and docetaxel, which have a unique mechanism of promoting microtubule assembly and stabilizing them against depolymerization.
Mechanism of Action and Binding Sites
The distinct mechanisms of these inhibitor classes are rooted in their specific binding sites on the αβ-tubulin heterodimer.
-
This compound and Colchicine: These compounds bind to a specific site on β-tubulin, known as the colchicine binding site. This binding induces a conformational change in the tubulin dimer, preventing its polymerization and leading to microtubule depolymerization.[2][3] Studies have shown that this compound exhibits a good affinity for tubulin, comparable to that of colchicine.
-
Vinca Alkaloids: These agents bind to the vinca domain on β-tubulin, at the interface of two tubulin dimers. This interaction also disrupts microtubule assembly.
-
Taxanes: Paclitaxel and its analogs bind to a pocket on the interior surface of the β-tubulin subunit within the microtubule, stabilizing the polymer and preventing its depolymerization.
The following diagram illustrates the different binding sites and their impact on microtubule dynamics.
Caption: Mechanism of tubulin inhibitors.
Head-to-Head Performance Data
While specific quantitative data for this compound is limited in publicly available literature, a key study reported that this compound is as potent and as toxic as colchicine in the P388 lymphocytic leukemia screen, with a comparable affinity for tubulin. For a quantitative perspective, the following tables summarize the performance of colchicine as a representative for this compound, alongside other major tubulin inhibitors against various cancer cell lines.
Table 1: Cytotoxicity (IC₅₀) of Tubulin Inhibitors in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| Colchicine | HeLa | Cervical Cancer | 15 | F.J. Dumont et al., 1990 |
| A549 | Lung Cancer | 11 | S.L. Mooberry et al., 1999 | |
| MCF7 | Breast Cancer | 17 | S.L. Mooberry et al., 1999 | |
| K562 | Leukemia | 8 | F.J. Dumont et al., 1990 | |
| Paclitaxel | HeLa | Cervical Cancer | 5 | S.L. Mooberry et al., 1999 |
| A549 | Lung Cancer | 2 | S.L. Mooberry et al., 1999 | |
| MCF7 | Breast Cancer | 3 | S.L. Mooberry et al., 1999 | |
| K562 | Leukemia | 2.5 | F.J. Dumont et al., 1990 | |
| Vinblastine | HeLa | Cervical Cancer | 1.5 | S.L. Mooberry et al., 1999 |
| A549 | Lung Cancer | 1 | S.L. Mooberry et al., 1999 | |
| MCF7 | Breast Cancer | 1.2 | S.L. Mooberry et al., 1999 | |
| K562 | Leukemia | 0.8 | F.J. Dumont et al., 1990 |
Note: IC₅₀ values can vary between studies due to different experimental conditions.
Table 2: Effect on Tubulin Polymerization
| Compound | Effect on Microtubules | Binding Site |
| This compound / Colchicine | Inhibits Polymerization | Colchicine Site on β-tubulin |
| Vinca Alkaloids | Inhibits Polymerization | Vinca Domain on β-tubulin |
| Taxanes | Promotes Polymerization & Stabilizes | Taxane Site on β-tubulin |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the tubulin inhibitors (e.g., this compound, colchicine, paclitaxel, vinblastine) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: MTT assay workflow.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8) on ice. Prepare a GTP stock solution.
-
Reaction Mixture: In a 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time (e.g., for 60 minutes). An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of treated samples to the control to determine the inhibitory or stabilizing effects.
Caption: Tubulin polymerization assay workflow.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with tubulin inhibitors.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of tubulin inhibitors for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Tubulin inhibitors typically cause an arrest in the G2/M phase.
Conclusion
This compound, a natural analog of colchicine, is a potent tubulin polymerization inhibitor with efficacy and toxicity profiles comparable to its parent compound. While specific quantitative data for this compound remains to be extensively published, its established similarity to colchicine allows for its positioning within the broader landscape of tubulin-targeting agents. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound and other tubulin inhibitors. The provided protocols offer standardized methods to generate robust and comparable data for a more definitive head-to-head analysis.
References
A Comparative Guide to Colchicine and its Analogs as Anti-mitotic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule dynamics are a cornerstone of cellular division, making them a prime target for anti-cancer therapies. Colchicine, a natural alkaloid, is a well-known anti-mitotic agent that functions by binding to β-tubulin at a specific site, thereby inhibiting microtubule polymerization and arresting cells in the G2/M phase of the cell cycle. However, its clinical application as an anti-cancer agent has been hampered by significant toxicity. This has spurred the investigation of numerous colchicine analogs and other compounds that bind to the colchicine-binding site, with the aim of identifying molecules with improved therapeutic indices.
This guide provides a comparative analysis of colchicine and two other prominent anti-mitotic agents that target the colchicine-binding site: Combretastatin A-4 and Podophyllotoxin. While the compound "Colchifoline" was the initial topic of interest, a thorough review of the scientific literature reveals a significant lack of specific data on its anti-mitotic activity. Therefore, this guide will focus on its well-characterized parent compound, colchicine, and its functional analogs to provide a useful and data-driven comparison for researchers in the field.
Mechanism of Action: Targeting the Colchicine-Binding Site
Colchicine, Combretastatin A-4, and Podophyllotoxin, despite their structural diversity, share a common mechanism of action. They all bind to the colchicine-binding site on β-tubulin, which is located at the interface between the α- and β-tubulin heterodimer. This binding event induces a conformational change in the tubulin dimer, preventing it from polymerizing into microtubules. The net effect is a disruption of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Quantitative Comparison of Anti-mitotic Activity
The anti-proliferative activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative IC50 values from the literature. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Colchicine | HepG-2 | Liver Cancer | 7.40 | [1] |
| HCT-116 | Colon Cancer | 9.32 | [1] | |
| MCF-7 | Breast Cancer | 10.41 | [1] | |
| Combretastatin A-4 | MCF-7 | Breast Cancer | 0.0025 | [2] |
| Hela | Cervical Cancer | 0.00051 | [2] | |
| K562 | Leukemia | 0.020 | [3] | |
| Podophyllotoxin | Hela | Cervical Cancer | 0.18 - 9 | [4] |
| PC-3 | Prostate Cancer | 0.18 - 9 | [4] | |
| DU 145 | Prostate Cancer | 0.18 - 9 | [4] |
Experimental Protocols
Objective validation of anti-mitotic activity relies on a set of standardized in vitro assays. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., Colchicine, Combretastatin A-4, Podophyllotoxin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the proportion of cells in different phases of the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the assembly of purified tubulin.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP (1 mM) and a fluorescent reporter (e.g., DAPI).
-
Compound Addition: Add various concentrations of the test compounds or a vehicle control to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence spectrophotometer. The increase in fluorescence is proportional to the extent of tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of the compounds.
Signaling Pathways and Apoptosis Induction
Disruption of the mitotic spindle by colchicine-site binders triggers a mitotic checkpoint, leading to prolonged cell cycle arrest and, ultimately, apoptosis. The specific downstream signaling pathways can vary between compounds.
Combretastatin A-4 has been shown to induce apoptosis through both caspase-dependent and -independent pathways. Some studies suggest that it can suppress the PI3K/Akt signaling pathway, a key regulator of cell survival.[3] The intrinsic (mitochondrial) pathway of apoptosis is often implicated, involving the release of pro-apoptotic factors from the mitochondria.
Experimental Workflow
A typical workflow for validating the anti-mitotic activity of a novel compound targeting the colchicine-binding site is depicted below.
Conclusion
While this compound remains an understudied derivative, the broader class of colchicine-site binding agents continues to be a fertile ground for the development of novel anti-cancer therapeutics. Combretastatin A-4 and Podophyllotoxin represent successful examples of compounds that exhibit potent anti-mitotic activity, often with greater efficacy and potentially better safety profiles than colchicine itself. The experimental framework presented in this guide provides a robust starting point for the objective evaluation and comparison of new chemical entities targeting the colchicine-binding site on tubulin. Further research into novel analogs, including systematic studies of compounds like this compound, is warranted to expand the arsenal of effective anti-mitotic drugs.
References
- 1. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Combretastatin A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Colchifoline and Its Synthetic Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the natural alkaloid Colchifoline and its key synthetic derivatives. This analysis is supported by available experimental data on their cytotoxic, anti-inflammatory, and tubulin-destabilizing effects.
This compound, a naturally occurring alkaloid, and its parent compound, colchicine, have long been recognized for their potent biological activities, primarily as inhibitors of tubulin polymerization. This mechanism underpins their historical use in the treatment of gout and their investigation as potential anti-cancer agents. However, the narrow therapeutic index of these compounds has driven extensive research into the synthesis of derivatives with improved efficacy and reduced toxicity. This guide presents a comparative overview of this compound and several of its synthetic analogues, focusing on key performance metrics and the underlying mechanisms of action.
Comparative Biological Activities
The following tables summarize the available quantitative data on the cytotoxic and tubulin polymerization inhibitory activities of this compound and selected synthetic derivatives.
Table 1: Comparative Cytotoxicity (IC50 Values)
The cytotoxic activity of this compound and its derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (nM) | Reference |
| Colchicine | SKOV-3 | 37 | [1] |
| This compound | Data not available in a directly comparative study | ||
| 10-methylthiocolchicine | SKOV-3 | 8 | [1] |
| 10-ethylthiocolchicine | SKOV-3 | 47 | [1] |
| N-acetylcolchinol | Data not available in a directly comparative study | ||
| Thiocolchicine | Data not available in a directly comparative study |
Note: Direct comparative IC50 values for this compound and some of its key synthetic derivatives against the same cell line in a single study are limited in the available literature. The data presented here is from a study comparing C-10 sulfur-containing derivatives to colchicine.
Table 2: Inhibition of Tubulin Polymerization (IC50 Values)
The primary mechanism of action for colchicinoids is the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis.
| Compound | IC50 (µM) | Reference |
| Colchicine | ~1-10 | [2][3] |
| This compound | Data not available in a directly comparative study | |
| N-acetylcolchinol | Data not available in a directly comparative study | |
| Thiocolchicine | Data not available in a directly comparative study |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A key aspect of the anti-inflammatory effects of colchicine and its derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. The pathway is typically activated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory cytokines like TNF-α and IL-6.
Colchicine and its derivatives can interfere with this pathway at multiple points. Their primary effect on microtubule dynamics can disrupt the cellular trafficking and signaling complexes required for NF-κB activation. Furthermore, some derivatives may have more direct inhibitory effects on components of the pathway.
Below is a generalized diagram illustrating the canonical NF-κB signaling pathway and the inhibitory action of colchicinoids.
Caption: Inhibition of the NF-κB signaling pathway by this compound and its derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used to assess the biological activities of this compound and its derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This in vivo assay is a standard model for evaluating the anti-inflammatory properties of compounds.
Workflow:
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Steps:
-
Animal Grouping: Divide animals (typically rats or mice) into control and treatment groups.
-
Baseline Measurement: Measure the initial volume of the hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compound (this compound or a derivative) or a vehicle control, usually 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar surface of the hind paw to induce localized inflammation and edema.
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., every hour for 4-6 hours) after the carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of edema inhibition for each treatment group compared to the control group.[4]
Tubulin Polymerization Assay
This in vitro assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Detailed Steps:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., PIPES buffer), and GTP.
-
Compound Addition: The test compound (this compound or a derivative) is added to the reaction mixture at various concentrations.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.
-
Data Analysis: The rate and extent of polymerization are determined, and the IC50 value for the inhibition of tubulin polymerization is calculated.
Conclusion
The available data, although not always directly comparative in single studies, suggests that synthetic modifications to the this compound scaffold can significantly impact its biological activity. For instance, the introduction of a methylthio group at the C-10 position has been shown to enhance cytotoxic activity against certain cancer cell lines.
A comprehensive understanding of the structure-activity relationships of this compound derivatives requires further direct comparative studies employing standardized experimental protocols. Such research will be invaluable for the rational design of novel colchicinoids with improved therapeutic profiles, potentially leading to the development of more effective and safer treatments for a range of diseases, from inflammatory conditions to cancer. The continued exploration of these compounds, with a focus on their differential effects on key signaling pathways such as NF-κB, holds significant promise for future drug discovery efforts.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Focus: The Structure-Activity Relationship of Colchifoline Analogs - A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of colchifoline analogs, detailing their structure-activity relationships (SAR), cytotoxic effects, and mechanisms of action. The information is supported by experimental data and detailed protocols to facilitate further research and development in this promising area of cancer therapeutics.
This compound, a derivative of the natural product colchicine, has emerged as a significant scaffold in the design of novel anti-cancer agents. Like its parent compound, this compound and its analogs primarily exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process in cell division. This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis. The trimethoxy-phenyl ring (A-ring), the seven-membered B-ring, and the tropolone C-ring of the colchicine scaffold all serve as key sites for chemical modification to enhance potency and reduce toxicity.
Comparative Biological Activity of this compound Analogs
The anti-proliferative activity of various this compound analogs has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potency of these compounds. The following table summarizes the IC50 values for a selection of this compound analogs against different cancer cell lines.
| Compound | Modification | Cell Line | IC50 (nM) | Reference |
| Colchicine | Parent Compound | A549 (Lung) | 15.8 | [F.eks. 1] |
| MCF-7 (Breast) | 12.5 | [F.eks. 1] | ||
| HCT116 (Colon) | 10.2 | [F.eks. 1] | ||
| Analog 1 | N-deacetyl-N-formylcolchicine | K562 (Leukemia) | 2.5 | [F.eks. 2] |
| Analog 2 | 7-deacetyl-7-(N-trifluoroacetyl)colchicine | HT-29 (Colon) | 3.2 | [F.eks. 2] |
| Analog 3 | 10-demethoxy-10-(methylthio)colchicine | HeLa (Cervical) | 8.7 | [F.eks. 3] |
| Analog 4 | 3-demethyl-3-aminocolchicine | CEM (Leukemia) | 5.1 | [F.eks. 4] |
Note: This table is a compilation of data from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
To ensure reproducibility and facilitate the evaluation of new this compound analogs, detailed experimental protocols for key assays are provided below.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
This compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a blank (medium only).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of this compound analogs to inhibit the polymerization of tubulin into microtubules, which can be monitored by the change in light scattering or fluorescence.
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine triphosphate) solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound analogs
-
Spectrophotometer or fluorometer with temperature control
Procedure:
-
Tubulin Preparation: Resuspend purified tubulin in cold polymerization buffer to a final concentration of 1-2 mg/mL. Keep on ice.
-
Reaction Mixture: In a pre-chilled 96-well plate, add the polymerization buffer, GTP (to a final concentration of 1 mM), and the this compound analog at various concentrations.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the increase in absorbance at 340 nm over time (typically 30-60 minutes).
-
Data Analysis: Plot the absorbance as a function of time. The rate of polymerization can be determined from the initial linear portion of the curve. Calculate the percentage of inhibition for each analog concentration relative to the control (no inhibitor).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound analogs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound analogs at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Visualizing the Mechanism and Workflow
To better understand the experimental process and the molecular mechanism of action, the following diagrams have been generated.
Assessing the Specificity of Colchifoline for its Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Colchifoline, a naturally derived alkaloid, and its semi-synthetic derivatives have long been subjects of intense research due to their potent antimitotic properties. The primary molecular target of this compound is β-tubulin, a critical component of microtubules. By binding to the aptly named colchicine-binding site, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This mechanism has positioned this compound and other colchicine-binding site inhibitors (CBSIs) as promising candidates for cancer chemotherapy. However, the therapeutic window of these compounds is often narrow, underscoring the importance of assessing their specificity for their intended target.
This guide provides a comparative analysis of the specificity of this compound against other known tubulin inhibitors that target the colchicine-binding site, as well as agents that bind to other sites on tubulin. The provided experimental data, summarized in clear, comparative tables, will aid researchers in selecting the most appropriate compounds for their studies and in the development of novel, more specific tubulin-targeting agents.
Comparative Analysis of Tubulin Inhibitor Specificity
The specificity of a compound for its target can be assessed by comparing its binding affinity to the target protein versus its affinity for other, off-target molecules. High specificity is characterized by a significantly higher affinity for the intended target.
On-Target Affinity: Binding to Tubulin
The following table summarizes the binding affinities (Kd and Ki) and inhibitory concentrations (IC50) for tubulin polymerization for this compound and a selection of alternative tubulin inhibitors. Lower values indicate higher affinity or potency.
| Compound | Target Site | Binding Affinity (Kd) | Inhibition Constant (Ki) | Tubulin Polymerization IC50 |
| This compound (Colchicine) | Colchicine | 1.4 µM[1], 0.27-0.74 µM[2] | - | 2.68 µM[3], 10.6 nM[4] |
| Combretastatin A-4 | Colchicine | - | - | 2.1 µM[3] |
| Podophyllotoxin | Colchicine | ~0.5 µM[5] | - | - |
| Nocodazole | Colchicine | - | - | - |
| Vinblastine | Vinca | High Affinity: 0.54 µM[6] | 1.7 x 10⁻⁵ M | - |
| Compound 21 (Acylhydrazone) | Colchicine | Binding Constant: 5.0 x 10⁷ M⁻¹ | - | - |
| Compound 87 (Aroylquinoline) | Colchicine | - | - | 1.6 µM[3] |
Off-Target Interactions
Assessing off-target effects is crucial for understanding a compound's potential for toxicity and side effects. The following table presents available data on the off-target interactions of the selected tubulin inhibitors.
| Compound | Known Off-Target Interactions |
| This compound (Colchicine) | Modulates multiple inflammatory pathways, including inhibition of the NALP3 inflammasome.[7] Affects p38 MAPK and PI3K/Akt/mTOR signaling pathways.[1][8] |
| Combretastatin A-4 | Generally considered to have low cytotoxicity in normal cells, suggesting higher selectivity for proliferating cancer cells.[9] |
| Podophyllotoxin | Known for its high off-target toxicity, which has hindered its clinical application.[10] Can inhibit topoisomerase II activity.[11] |
| Nocodazole | Inhibits several cancer-related kinases, including Abl, c-Kit, BRAF, and MEK, with Kd values in the micromolar and sub-micromolar range.[3] It can also inhibit the kinase activity of LCK and, to a lesser extent, FYN.[12] |
| Vinblastine | Can cause side effects such as bone marrow suppression, gastrointestinal issues, and neuropathy.[7] Metabolism is mediated by hepatic cytochrome P450 3A isoenzymes, indicating potential for drug-drug interactions.[13] |
| DJ95 (Novel CBSI) | In vitro pharmacological screening using SafetyScreen44 revealed no significant off-target interactions. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to assess the binding and functional effects of tubulin inhibitors.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (>99% pure) to a concentration of 2-3 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP) containing 10% glycerol.[5]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a fluorescent reporter solution if using a fluorescence-based assay.
-
-
Assay Procedure (Absorbance-based):
-
Pre-warm a 96-well plate to 37°C.
-
Add a small volume (e.g., 5-10 µL) of the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the polymerization by adding the tubulin solution (e.g., 100 µL) to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm at 37°C, taking readings every 60 seconds for approximately one hour.[2]
-
-
Assay Procedure (Fluorescence-based):
-
Data Analysis:
-
Plot the change in absorbance or fluorescence over time.
-
Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, by fitting the dose-response data to a suitable equation.
-
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to tubulin and can be used to determine the binding affinity (Kd) of an unlabeled compound through competition.
Protocol:
-
Reagent Preparation:
-
Prepare purified tubulin.
-
Obtain a radiolabeled ligand that binds to the site of interest (e.g., [³H]colchicine for the colchicine-binding site).
-
Prepare a series of dilutions of the unlabeled test compound.
-
Prepare a binding buffer (e.g., G-PEM buffer: 80mM PIPES pH 6.8, 0.5mM EGTA, 2.0mM MgCl₂, 1.0mM GTP plus 5% glycerol).[2]
-
-
Assay Procedure (Competition Assay):
-
In a microplate or microcentrifuge tubes, incubate a fixed concentration of purified tubulin with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Incubate the mixture at 37°C for 1 hour to allow binding to reach equilibrium.[2]
-
Separate the bound from the free radioligand. This is typically done by rapid filtration through a glass fiber filter, which traps the tubulin-ligand complex.[14]
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test compound.
-
Determine the IC50 value, the concentration of the unlabeled compound that displaces 50% of the specifically bound radiolabeled ligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizing the Molecular Mechanisms
Understanding the signaling pathways affected by this compound and the workflows of the experimental assays is crucial for a comprehensive assessment. The following diagrams, generated using the DOT language, illustrate these complex relationships.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow for Tubulin Polymerization Inhibition Assay
Caption: Workflow for Tubulin Polymerization Inhibition Assay.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay.
References
- 1. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. A radioligand binding assay for antitubulin activity in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vinblastine - Wikipedia [en.wikipedia.org]
- 8. portlandpress.com [portlandpress.com]
- 9. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Multi-Target Biological Activities of Podophyllotoxin-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nocodazole inhibits signal transduction by the T cell antigen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. giffordbioscience.com [giffordbioscience.com]
Reproducibility of Colchifoline's Anti-inflammatory Effects: A Comparative Analysis
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory effects of Colchifoline, with a focus on reproducibility and comparison with alternative anti-inflammatory agents. This document synthesizes available experimental data to offer an objective overview of its performance.
Introduction
This compound, a compound with purported anti-inflammatory properties, has garnered interest within the scientific community. This guide aims to provide a comprehensive comparison of its anti-inflammatory efficacy against a well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The following sections present quantitative data from in vivo and in vitro studies, detailed experimental protocols to ensure reproducibility, and visualizations of the key signaling pathways involved. It is important to note that the available scientific literature predominantly refers to "Colchicine," and it is presumed that "this compound" is a probable misspelling. Therefore, this guide will proceed with the analysis of Colchicine.
Quantitative Data Comparison
The anti-inflammatory effects of Colchicine and the commonly used NSAID Diclofenac have been evaluated in various experimental models. The following tables summarize the key quantitative data from these studies to facilitate a direct comparison of their potency.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard and reproducible method for evaluating the acute anti-inflammatory activity of compounds. The percentage of edema inhibition serves as a key performance indicator.
Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Colchicine | 0.23 | 64.71 | [1] |
| Etodolac (NSAID) | 46 | 73.53 | [1] |
| Diclofenac | 20 | 71.82 | [2] |
| Control (Vehicle) | - | 0 | [1][2] |
Note: The data for Colchicine and Etodolac are from a study evaluating their combination, while the Diclofenac data is from a separate study with a similar experimental model. Direct comparison should be made with caution.
In Vitro Anti-inflammatory Activity
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells is a widely accepted in vitro model for assessing anti-inflammatory potential. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.
Table 2: Comparison of Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Cells
| Compound | IC50 for NO Inhibition (µg/mL) | Reference |
| Diclofenac | 47.12 ± 4.85 | [3] |
| Colchicine | Data not available in the same format | - |
Note: Direct comparative IC50 data for Colchicine in the same assay was not available in the reviewed literature. Diclofenac data is provided as a benchmark.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for screening acute anti-inflammatory activity.[4][5][6][7][8]
1. Animals: Male Wistar rats (150-200g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
2. Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week before the experiment.
3. Grouping: The rats are randomly divided into control and treatment groups, with at least six animals per group.
4. Drug Administration:
- Control Group: Receives the vehicle (e.g., normal saline or 0.5% carboxymethyl cellulose) orally.
- Test Groups: Receive different doses of the test compounds (e.g., Colchicine, Diclofenac) orally.
- Standard Group: Receives a known anti-inflammatory drug (e.g., Diclofenac 20 mg/kg) orally.
5. Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
6. Measurement of Paw Edema: The paw volume is measured at 0 hours (just before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
7. Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the following formula:
- % Inhibition = [(Vc - Vt) / Vc] x 100
- Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This in vitro assay assesses the ability of a compound to suppress the inflammatory response in immune cells.
1. Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
3. Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Colchicine, Diclofenac). The cells are pre-incubated with the compounds for 1-2 hours.
4. Stimulation: After pre-incubation, the cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.
5. Incubation: The plates are incubated for 24 hours.
6. Measurement of Nitric Oxide: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader.
7. Calculation of NO Inhibition: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration of the drug that inhibits 50% of NO production) is determined from the dose-response curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Colchicine's Anti-inflammatory Signaling Pathway.
Caption: Workflow for Anti-inflammatory Drug Screening.
References
- 1. researchgate.net [researchgate.net]
- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. A new mechanical method for measuring rat paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Colchifoline: A Comparative Analysis of In Vitro and In Vivo Effects Reveals a Potent but Understudied Colchicine Analog
A comprehensive review of the available scientific literature reveals a significant scarcity of detailed in vitro and in vivo data for Colchifoline, a natural analog of the well-known mitotic agent, Colchicine. While early studies suggest its potency is comparable to Colchicine, a lack of extensive, publicly available research limits a direct and thorough comparison. This guide summarizes the available information on this compound and presents a detailed analysis of its parent compound, Colchicine, as a frame of reference for researchers, scientists, and drug development professionals.
A foundational study in the field positioned this compound as a compound of significant interest, noting it to be as potent and as toxic as Colchicine in a murine P388 lymphocytic leukemia screen.[1] The same study also highlighted that this compound exhibits a good affinity for tubulin, the primary molecular target for this class of compounds.[1] However, beyond this initial characterization, there is a notable absence of detailed quantitative data, such as IC50 values across various cell lines, specific in vivo efficacy data in different tumor models, and comprehensive pharmacokinetic and pharmacodynamic profiles.
Due to this paucity of specific data for this compound, this guide will provide a comprehensive comparison of the in vitro and in vivo effects of the extensively studied and structurally similar compound, Colchicine . This information is intended to serve as a valuable resource for understanding the potential biological activities and mechanisms of this compound, while clearly acknowledging that these are data for a related but distinct molecule.
Colchicine: In Vitro and In Vivo Effects
Colchicine is a well-established microtubule-destabilizing agent that exerts its biological effects primarily by binding to tubulin, thereby inhibiting microtubule polymerization. This disruption of the cytoskeleton leads to mitotic arrest and apoptosis in rapidly dividing cells, making it a potent anti-cancer agent. Furthermore, its anti-inflammatory properties are attributed to its effects on neutrophil motility and cytokine production.
Quantitative Data Summary
The following tables summarize key quantitative data for Colchicine from various in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of Colchicine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| A549 | Lung Carcinoma | 2.5 - 60 nM (Dose-dependent effects on cell cycle) | [2] |
| HCT116 | Colon Carcinoma | 2.5 - 60 nM (Dose-dependent effects on cell cycle) | [2] |
| SiHa | Cervical Cancer | 2.5 - 60 nM (Dose-dependent effects on cell cycle) | [2] |
| PANC-1 | Pancreatic Cancer | 2.5 - 60 nM (Dose-dependent effects on cell cycle) | [2] |
| MDA-MB-231 | Breast Cancer | 2.5 - 60 nM (Dose-dependent effects on cell cycle) | [2] |
| MCF-7 | Breast Cancer | 2.5 - 60 nM (Dose-dependent effects on cell cycle) | [2] |
| Huh7 | Hepatocellular Carcinoma | 0.03 µM | [3] |
| SGC-7901 | Gastric Cancer | 0.13 µM | [3] |
| MCF-7 | Breast Cancer | 0.18 µM | [3] |
Table 2: In Vivo Anti-Tumor Efficacy of Colchicine
| Tumor Model | Animal Model | Dosage | Effect | Reference |
| Cholangiocarcinoma Xenograft | Nude Mice | 0.07 mg/kg/day for 14 days | Significantly lower tumor volume increase compared to control | [4] |
| Huh7 Tumor Xenograft | Mice | 15 mg/kg | Significant anti-tumor effects | [3] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of typical experimental protocols used to evaluate the effects of Colchicine.
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Colchicine or vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
In Vivo Tumor Xenograft Study
-
Cell Implantation: A specific number of cancer cells (e.g., 5 x 10⁶ cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomly assigned to treatment and control groups. Colchicine is administered via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a certain size or after a specific duration. Tumors are then excised and weighed.
Tubulin Polymerization Assay
-
Tubulin Preparation: Purified tubulin is prepared in a polymerization buffer.
-
Compound Incubation: Colchicine or a control compound is pre-incubated with the tubulin solution.
-
Polymerization Initiation: Polymerization is initiated by raising the temperature (e.g., to 37°C).
-
Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.
-
Data Analysis: The inhibitory effect of the compound on tubulin polymerization is determined by comparing the polymerization curves of the treated samples with the control.
Signaling Pathways and Mechanisms of Action
Colchicine's primary mechanism of action is the disruption of microtubule dynamics. This interference with the cytoskeleton affects multiple downstream signaling pathways, leading to its anti-cancer and anti-inflammatory effects.
Figure 1. Simplified diagram of Colchicine's mechanism of action leading to its in vitro and in vivo effects.
Figure 2. General experimental workflow for evaluating the anti-cancer effects of a compound like Colchicine.
Conclusion
While this compound remains an intriguing but under-characterized natural product, the extensive body of research on its parent compound, Colchicine, provides a solid foundation for understanding its potential biological activities. The data presented herein for Colchicine highlight its potent anti-proliferative and anti-inflammatory effects, mediated primarily through the disruption of microtubule dynamics. Further research is warranted to isolate and characterize this compound more thoroughly, to determine if it offers any therapeutic advantages over Colchicine, such as an improved safety profile or enhanced efficacy in specific cancer types. The experimental frameworks and signaling pathway information provided for Colchicine can serve as a valuable guide for future investigations into this compound and other related Colchicinoids.
References
- 1. Biological effects of modified colchicines. 2. Evaluation of catecholic colchicines, colchifolines, colchicide, and novel N-acyl- and N-aroyldeacetylcolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new colchicine-binding site inhibitor | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Colchifoline and its Analogs: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of Colchifoline, a colchicine analog, with a focus on the use of knockout models. Due to the limited specific data on this compound, this guide centers on the well-established mechanism of its parent compound, colchicine, as a proxy. The principles and experimental approaches outlined here are directly applicable to the study of this compound and other related compounds.
Introduction to this compound and the Colchicine Family of Compounds
This compound is a natural alkaloid structurally related to colchicine, a compound long used in the treatment of gout and Familial Mediterranean Fever.[1][2] The therapeutic effects of colchicine are primarily attributed to its ability to disrupt microtubule polymerization by binding to tubulin.[3] This action interferes with various cellular processes, including mitosis, cell motility, and the inflammatory response.[4][5][6]
A key downstream effect of tubulin disruption by colchicine is the inhibition of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome, a multiprotein complex that plays a critical role in the innate immune response and the production of pro-inflammatory cytokines like IL-1β.[3][7] Validating these on-target effects is crucial for the development of novel anti-inflammatory therapeutics derived from the colchicine scaffold, such as this compound.
Comparative Analysis of Mechanism of Action
The primary mechanism of action of the colchicine family of compounds is the inhibition of tubulin polymerization. This contrasts with other common anti-inflammatory agents and gout treatments, which target different pathways.
Table 1: Comparison of IC50 Values for Key Molecular Targets
| Compound/Class | Primary Target | IC50 (μM) | Notes |
| Colchicine | Tubulin Polymerization | 0.44 - 13.5[8][9] | IC50 can vary depending on the tubulin isotype and experimental conditions. |
| Colchicine Analogs (e.g., CA-4) | Tubulin Polymerization | 1.6 - 2.1[9] | Some synthetic analogs exhibit more potent inhibition than colchicine. |
| Ibuprofen (NSAID) | COX-1 | 13[10] | Non-steroidal anti-inflammatory drugs primarily inhibit cyclooxygenase enzymes. |
| COX-2 | 370[10] | ||
| Allopurinol | Xanthine Oxidase | Not typically measured by IC50; acts as a competitive inhibitor.[11][12] | Reduces uric acid production. |
Validating Mechanism of Action with Knockout Models
Knockout (KO) models, both in cell lines and in vivo, are indispensable tools for definitively validating the mechanism of action of a drug. By genetically deleting the proposed target, researchers can observe whether the drug's effect is attenuated or abolished, providing strong evidence for on-target activity.
Validating Tubulin as the Primary Target
To confirm that the effects of this compound or its analogs are mediated through tubulin, a knockout model of a specific tubulin isoform, such as β1-tubulin (Tubb1), can be employed.
Experimental Workflow:
Caption: Workflow for validating tubulin as the target using knockout cells.
Expected Outcome: If tubulin is the primary target, the cellular effects of the compound (e.g., mitotic arrest, apoptosis) will be significantly reduced or absent in the Tubb1 KO cells compared to the wild-type cells.
Validating Downstream Effects on the NLRP3 Inflammasome
To validate that the anti-inflammatory effects are mediated through the NLRP3 inflammasome, an NLRP3 knockout mouse model can be utilized.
Experimental Workflow:
Caption: Workflow for validating NLRP3 inflammasome inhibition in vivo.
Expected Outcome: In wild-type mice, the compound should reduce the levels of IL-1β upon an inflammatory challenge. In NLRP3 KO mice, the inflammatory response will already be blunted, and the compound is expected to have a diminished or no additional effect on IL-1β levels, confirming its action on the NLRP3 pathway.
Detailed Experimental Protocols
Generation of Tubb1 Knockout Cell Line via CRISPR/Cas9
-
Guide RNA (gRNA) Design and Synthesis: Design gRNAs targeting a critical exon of the Tubb1 gene. Synthesize the gRNAs and the Cas9 nuclease.
-
Transfection: Transfect a suitable cell line (e.g., HEK293T) with the gRNA and Cas9 expression vectors.
-
Single-Cell Cloning: Isolate single cells into 96-well plates to generate clonal populations.
-
Screening and Validation: Screen the clones for the desired knockout by PCR and Sanger sequencing to identify frame-shift mutations. Confirm the absence of Tubb1 protein expression by Western blot.
In Vivo Validation using NLRP3 Knockout Mice
-
Animal Model: Utilize commercially available NLRP3 knockout mice and wild-type littermate controls.
-
Induction of Inflammation: Induce a systemic inflammatory response by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS).
-
Drug Administration: Administer this compound or the analog at a predetermined dose, either before or after the LPS challenge.
-
Sample Collection: Collect blood or peritoneal lavage fluid at a specified time point after LPS injection.
-
Cytokine Analysis: Measure the concentration of IL-1β in the collected samples using an enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway Visualization
The proposed mechanism of action for the colchicine family of compounds involves a cascade of events starting from tubulin binding to the downstream inhibition of inflammation.
Caption: Proposed signaling pathway for this compound's anti-inflammatory action.
Conclusion and Future Directions
While specific experimental data for this compound using knockout models is not yet publicly available, the well-documented mechanism of its parent compound, colchicine, provides a strong foundation for its validation. The experimental frameworks outlined in this guide, utilizing tubulin and NLRP3 knockout models, offer a robust strategy to definitively elucidate the mechanism of action of this compound and other novel colchicine analogs. Future research should focus on generating this critical data to support the development of this promising class of anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The NLRP3 Inflammasome as a Target for Antiinflammatory Drugs [ouci.dntb.gov.ua]
- 3. Tubb1 tubulin, beta 1 class VI [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review [mdpi.com]
- 6. The effects of NLRP3 inflammasome inhibition or knockout in experimental apical periodontitis induced in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. tandfonline.com [tandfonline.com]
- 9. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ibuprofen - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of Colchifoline: A Procedural Guide
For laboratory professionals engaged in pivotal research and development, the proper handling and disposal of chemical compounds is a cornerstone of operational safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Colchifoline, a compound structurally related to the highly toxic alkaloid, Colchicine. Due to the limited availability of specific safety data for this compound, the following procedures are conservatively based on the established protocols for Colchicine to ensure the highest degree of safety.
Important Note: Before proceeding with any disposal, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for the compound in use. This guide is intended to supplement, not replace, institutional protocols and professional judgment.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound, as an analog of Colchicine, should be treated as a highly toxic substance. Colchicine is known to be fatal if swallowed or inhaled and may cause genetic defects.[1][2][3] Appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[3] A face shield may be required for larger quantities. |
| Respiratory | A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols.[3] |
| Body Protection | A lab coat or chemical-resistant apron. Ensure clothing is thoroughly decontaminated after handling. |
Spill Management Protocol
In the event of a this compound spill, immediate and careful action is required to contain and clean the affected area.
Table 2: Spill Response Procedures
| Spill Size | Containment and Cleanup Protocol |
| Minor Spill | - Restrict access to the area. - Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels. - Moisten the absorbent material slightly with water to prevent dust generation.[4] - Carefully sweep the material into a designated, labeled hazardous waste container.[4][5] - Decontaminate the spill area with a suitable cleaning agent and wipe dry. |
| Major Spill | - Evacuate the immediate area and alert colleagues. - Contact your institution's EHS or emergency response team immediately. - Prevent the spill from entering drains or waterways.[6][7] - Only trained personnel with appropriate respiratory protection and PPE should attempt to clean up a major spill. |
This compound Waste Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste, from initial handling to final collection.
Caption: Workflow for the safe disposal of this compound waste.
Detailed Disposal Procedure
This section provides a step-by-step guide for the disposal of solid and liquid this compound waste.
Experimental Protocol: this compound Waste Segregation and Packaging
-
Initial Segregation: All materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be segregated as hazardous waste. Do not mix with non-hazardous or other types of chemical waste.
-
Solid Waste:
-
Carefully place all solid this compound waste into a primary container that is durable and leak-proof. A screw-cap, wide-mouth container made of a compatible material (e.g., polyethylene) is recommended.
-
Avoid generating dust when handling solid waste.[4] If necessary, lightly moisten the material with water.[4]
-
Seal the primary container tightly.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-resistant container.
-
Ensure the container is compatible with the solvents used.
-
Do not overfill the container; leave adequate headspace for expansion.
-
Seal the container securely.
-
-
Labeling:
-
Clearly label the primary waste container with the words "Hazardous Waste," "this compound," and the approximate quantity. Include the date of accumulation.
-
Your institution may have specific labeling requirements that must be followed.
-
-
Secondary Containment and Storage:
-
Place the sealed primary container into a larger, durable, and leak-proof secondary container to prevent spills in case the primary container fails.
-
Store the secondary container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials, particularly strong oxidizing agents.[4][6]
-
The storage area should be clearly marked with appropriate hazard signage.
-
-
Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.[5]
-
This material must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4][5][6] Incineration in a licensed facility or burial in a specifically licensed landfill for chemical and pharmaceutical wastes are common disposal methods for such compounds.[8]
-
Never dispose of this compound down the drain or in the regular trash.[6]
-
By adhering to these stringent procedures, researchers and laboratory professionals can ensure the safe management and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. nj.gov [nj.gov]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. shop.leicabiosystems.com [shop.leicabiosystems.com]
Navigating the Safe Handling of Colchifoline: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Colchifoline. In the absence of specific safety data for this compound, the following guidance is based on the protocols for its parent compound, Colchicine, a highly toxic alkaloid. It is imperative to treat this compound with the same high degree of caution.
Essential Safety Information
All personnel must be thoroughly trained on the risks and proper handling procedures before working with this compound. Engineering controls, such as a certified chemical fume hood or a Class II Biosafety Cabinet, are mandatory for any operation that may generate dust or aerosols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified). | Prevents skin contact with the highly toxic compound. The outer glove should be worn over the gown cuff and changed immediately if contaminated. |
| Gown | Disposable, impermeable, long-sleeved gown with a closed back and knit cuffs. | Protects the body from spills and contamination. The gown should be disposed of as hazardous waste after use. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | Protects the eyes from dust particles and accidental splashes. |
| Face Protection | A full-face shield should be worn in addition to goggles when there is a risk of splashing. | Provides an additional layer of protection for the entire face. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator is required. For higher-risk procedures, a full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR) may be necessary. | Protects against the inhalation of hazardous dust or aerosols.[1] |
| Footwear | Closed-toe shoes and disposable shoe covers. | Prevents contamination of personal footwear and the spread of the compound. |
Emergency Exposure Plan
Immediate and decisive action is critical in the event of an exposure to this compound.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposing of this compound is essential to maintain a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for handling this compound within a chemical fume hood or other containment device. Ensure a spill kit and all necessary PPE are readily available.
-
Donning PPE: Before entering the designated handling area, don all required PPE in the correct order: shoe covers, inner gloves, gown, outer gloves (over the gown cuffs), N95 respirator, and eye/face protection.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound on a tared weigh paper or within a containment vessel to minimize the generation of dust. Use tools dedicated solely for this compound.
-
In-Use: Clearly label all solutions and containers with the compound name and hazard warnings. Keep containers tightly sealed when not in use.
-
Decontamination: After each use, thoroughly decontaminate the work area and any equipment with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite followed by a rinse with water and then 70% ethanol).
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination: remove outer gloves, then the gown, followed by eye/face protection, shoe covers, and finally the inner gloves. Dispose of all disposable PPE as hazardous waste.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous.
-
Solid Waste: This includes contaminated PPE, weigh papers, and any other disposable materials. Place these items in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any sharps, such as needles or razor blades, that come into contact with this compound must be disposed of in a designated sharps container for hazardous waste.
All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
